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  • Product: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate
  • CAS: 50634-31-6

Core Science & Biosynthesis

Foundational

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate chemical structure

Executive Summary tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate represents a "privileged scaffold" in heterocyclic chemistry.[1] Unlike its ethyl or benzyl ester counterparts, the tert-butyl ester moiety provides a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate represents a "privileged scaffold" in heterocyclic chemistry.[1] Unlike its ethyl or benzyl ester counterparts, the tert-butyl ester moiety provides a unique orthogonal protecting group strategy essential for the synthesis of unsymmetrical porphyrins, chlorins, and BODIPY dyes.[1] This guide details the physicochemical profile, a validated Knorr-type synthesis, and the critical acidolytic deprotection pathways that make this molecule a cornerstone in modern tetrapyrrole synthesis.[1]

Structural Analysis & Physicochemical Profile

The molecule consists of a penta-substituted pyrrole ring.[2] The steric bulk of the tert-butyl group at the


-position (C2) serves two functions: it solubilizes the molecule in non-polar organic solvents (DCM, chloroform) and prevents premature polymerization during the synthesis of dipyrromethanes.
Chemical Identity
PropertyData
IUPAC Name tert-Butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Molecular Formula C

H

NO

Molecular Weight 209.29 g/mol
Solubility High: DCM, CHCl

, THF, EtOAc.[1] Low: Water, Hexanes (cold).[1]
Key Feature Acid-labile ester (cleavable by TFA); Alkali-stable.[1]
Spectroscopic Signature (Diagnostic)

The NMR profile is characterized by the lack of aromatic ring protons (due to full substitution) and the distinct tert-butyl singlet.

  • 
    H NMR (300 MHz, CDCl
    
    
    
    ):
    • 
       8.50–9.00 (br s, 1H, NH )[1]
      
    • 
       2.25 (s, 3H, C5-CH 
      
      
      
      )[1]
    • 
       2.18 (s, 3H, C3-CH 
      
      
      
      )[1]
    • 
       1.90 (s, 3H, C4-CH 
      
      
      
      )[1]
    • 
       1.56 (s, 9H, C(CH 
      
      
      
      )
      
      
      )[1]

Synthetic Architecture: The Modified Knorr Pathway

The most robust route to this scaffold is a modified Knorr Pyrrole Synthesis. This involves the condensation of tert-butyl acetoacetate with an


-oximino ketone (derived in situ from 2-butanone) in the presence of zinc dust and acetic acid.
Reaction Logic
  • Nitrosation: 2-Butanone is nitrosated at the methylene position to form 3-oximino-2-butanone.[1]

  • Condensation: The oxime is reduced in situ by Zn/AcOH to an

    
    -aminoketone, which immediately condenses with tert-butyl acetoacetate.[1]
    
  • Cyclization: Intramolecular dehydration yields the pyrrole.[1]

Validated Protocol

Note: This reaction is highly exothermic.[1] Temperature control is critical to prevent tar formation.[1]

Reagents:

  • tert-Butyl acetoacetate (1.0 eq)[1]

  • 2-Butanone (1.1 eq)[1]

  • Sodium Nitrite (NaNO

    
    , 1.1 eq)[1]
    
  • Zinc Dust (3.0 eq)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Step-by-Step Methodology:

  • Nitrosation: Dissolve 2-butanone in minimal acetic acid. Cool to 0°C. Add aqueous NaNO

    
     dropwise, maintaining temperature <5°C. Stir for 2 hours to generate the oxime.
    
  • Preparation: In a separate vessel, mix tert-butyl acetoacetate and acetic acid. Add the zinc dust slowly.

  • Addition: Add the oxime solution dropwise to the Zn/acetoacetate slurry. Caution: The reaction is vigorous. Maintain internal temperature between 60–70°C using an ice bath if necessary.[1]

  • Reflux: Once addition is complete, heat to mild reflux (90°C) for 1 hour to ensure cyclization.

  • Workup: Pour the hot reaction mixture into a large volume of ice-water (10x volume). The product will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Methanol to yield white/off-white needles.[1]

Synthesis Workflow Diagram

KnorrSynthesis cluster_reagents Reagent Input Start 2-Butanone Nitrosation Nitrosation (NaNO2, AcOH, <5°C) Start->Nitrosation Oxime Intermediate: 3-Oximino-2-butanone Nitrosation->Oxime Reduction Reductive Condensation (Zn, AcOH, t-Butyl Acetoacetate) Oxime->Reduction In Situ Reduction Cyclization Cyclization (Heat, -2 H2O) Reduction->Cyclization Product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Cyclization->Product Zn Zn Dust Zn->Reduction TBA t-Butyl Acetoacetate TBA->Reduction

Caption: Step-wise Knorr synthesis workflow showing in situ oxime generation and reductive condensation.

Reactivity & Functionalization: The "Orthogonal" Advantage

The primary value of this molecule lies in the tert-butyl ester's sensitivity to acid (acidolysis) while remaining stable to base (saponification).[1] This allows for "orthogonal protection" when synthesizing complex porphyrins.[1]

Acidolytic Cleavage (Deprotection)

Unlike ethyl esters, which require harsh reflux in NaOH/Ethanol, the tert-butyl group is cleaved by Trifluoroacetic Acid (TFA) at room temperature.[1]

Mechanism:

  • Protonation of the carbonyl oxygen.

  • Elimination of the tert-butyl cation (isobutylene gas is released).[1]

  • Formation of the unstable pyrrole-2-carboxylic acid.[1]

  • Decarboxylation: The resulting acid is readily decarboxylated (loss of CO

    
    ) to yield the 
    
    
    
    -free pyrrole (3,4,5-trimethylpyrrole), which is highly reactive and must be used immediately.[1]
Protocol: TFA Cleavage & Decarboxylation[1]
  • Dissolution: Dissolve the tert-butyl pyrrole in TFA (neat) or TFA/DCM (1:1).[1] Stir at RT for 10 minutes.

  • Monitoring: TLC will show the disappearance of the starting material.

  • Workup: Evaporate TFA in vacuo.

  • Coupling: The residue (pyrrole-2-carboxylic acid) is often coupled directly with an aldehyde (for dipyrromethanes) or iodinated (I

    
    /KI) to form an iodopyrrole.[1]
    
Deprotection Mechanism Diagram

Deprotection Start tert-Butyl Ester (Protected) TFA_Step Acidolysis (TFA, RT) Start->TFA_Step Intermediate Pyrrole-2-Carboxylic Acid + Isobutylene (gas) TFA_Step->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb AlphaFree α-Free Pyrrole (Reactive Nucleophile) Decarb->AlphaFree

Caption: Acid-catalyzed cleavage of the tert-butyl ester followed by thermal decarboxylation.

Application in Macrocycle Synthesis[3][4]

This molecule is a critical building block for unsymmetrical porphyrins via the MacDonald "2+2" condensation or the synthesis of linear tetrapyrroles (biladienes).

The "3+1" and "2+2" Strategies

In porphyrin synthesis, symmetry is often the enemy. To create a porphyrin with specific substituents (e.g., for drug conjugation):

  • Dipyrromethane Formation: The

    
    -free pyrrole (from Section 3) is reacted with an acetoxymethylpyrrole.[1]
    
  • Orthogonality: If one side of a dipyrromethane has a benzyl ester and the other a tert-butyl ester, the chemist can selectively deprotect the tert-butyl side with acid (TFA) without touching the benzyl ester (which requires hydrogenolysis). This allows for the stepwise construction of linear tetrapyrroles.

Application Table
ApplicationRole of t-Butyl PyrroleMechanism
BODIPY Dyes Precursor to dipyrromethenesCondensation with acid chlorides/anhydrides followed by BF

complexation.[1]
Porphyrins Building block for a,c-biladienesSelective cleavage allows stepwise addition of pyrrole units.[1]
Corroles Component of "A-D" ring systemProvides the specific methylation pattern required for stable corroles.

References

  • Paine, J. B.; Dolphin, D. "Pyrrole chemistry.[1] An improved synthesis of ethyl 3,5-dimethyl-2-pyrrolecarboxylate." Journal of Organic Chemistry, 1985 , 50, 5598–5604.[1] Link[1]

  • Lash, T. D. "Porphyrins with exocyclic rings.[1] Part 1. Chemistry of 4,5,6,7-tetrahydroindole." Journal of Heterocyclic Chemistry, 1991 , 28, 965.[1] (Methodology for Knorr synthesis variations).

  • Organic Syntheses. "Ethyl 3,4-Diethylpyrrole-2-carboxylate." Org.[1][3][4] Synth.1992 , 70, 265.[1] (Standard Knorr protocol reference). Link[1]

  • Smith, K. M. "Porphyrins and Metalloporphyrins."[1] Elsevier, 1975 .[1] (Definitive text on porphyrin reactivity and ester cleavage strategies).

  • Vicente, M. G. H. "Porphyrin-based Compounds: Synthesis and Application."[1] MDPI, 2021 .[1] Link

Sources

Exploratory

Technical Guide: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS 50634-31-6)

[1][2] Executive Summary tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS 50634-31-6) is a pivotal heterocyclic building block in the synthesis of porphyrins, chlorins, and BODIPY dyes.[1] Unlike its ethyl or methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS 50634-31-6) is a pivotal heterocyclic building block in the synthesis of porphyrins, chlorins, and BODIPY dyes.[1] Unlike its ethyl or methyl ester counterparts, this compound offers orthogonal protecting group strategy : the tert-butyl ester can be cleaved under mild acidic conditions (e.g., TFA) or via thermal decomposition, preserving other acid-stable or base-labile functionalities on the macrocycle. This guide details its synthesis via the modified Knorr reaction, physicochemical properties, and strategic applications in asymmetric tetrapyrrole construction.

Part 1: Chemical Identity & Physicochemical Properties

PropertySpecification
CAS Number 50634-31-6
IUPAC Name tert-Butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 139–141 °C [1]
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂O
Stability Stable solid; oxidizes slowly in solution to form dipyrromethenes

Part 2: Synthesis Mechanism (Modified Knorr Pyrrole Synthesis)

The synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is classically achieved via a modified Knorr Pyrrole Synthesis . This condensation involves a


-keto ester and an 

-amino ketone (generated in situ from an oximinoketone).
The Reaction Pathway[4][6][7][8]
  • Precursors: tert-Butyl acetoacetate and 3-oximino-2-butanone (Diacetyl monoxime).

  • Reduction: Zinc dust in acetic acid reduces the oxime to the

    
    -amino ketone.
    
  • Condensation: The amine attacks the ketone of the acetoacetate, followed by cyclization and dehydration to aromatize the pyrrole ring.

Mechanistic Diagram

KnorrSynthesis Acetoacetate tert-Butyl Acetoacetate (β-Keto Ester) Product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Acetoacetate->Product Condensation Oxime 3-Oximino-2-butanone (Oximino Ketone) AminoKetone α-Amino Ketone (Intermediate) Oxime->AminoKetone Reduction (Zn) AminoKetone->Product - 2 H₂O Zinc Zn / AcOH Zinc->AminoKetone

Figure 1: The modified Knorr synthesis pathway utilizing in situ reduction of the oxime precursor.

Part 3: Strategic Utility in Drug Discovery & Materials Science

The tert-butyl ester functionality is not merely a passive protecting group; it is a strategic handle for regioselective functionalization .

Orthogonal Deprotection

In the synthesis of asymmetric porphyrins (e.g., "ABCD" type), researchers often require two different pyrrole units.

  • Ethyl esters require harsh saponification (KOH/MeOH, reflux) or hydrogenolysis (benzyl esters).

  • tert-Butyl esters can be cleaved with Trifluoroacetic acid (TFA) at room temperature or by thermal decarboxylation at >180°C [2].

This allows for the selective "unmasking" of the


-position (C2) to form a carboxylic acid, which can then be iodinated or decarboxylated to a proton, preparing the molecule for condensation into dipyrromethanes.
Synthesis of Unstable Intermediates

The decarboxylated product, 2,3,4-trimethylpyrrole , is electron-rich and prone to rapid oxidation. The tert-butyl ester serves as a stable storage form. The ester is cleaved immediately prior to use, ensuring the integrity of the nucleophile in condensation reactions.

Applications Workflow

Applications Precursor CAS 50634-31-6 (Stable Precursor) Acid Pyrrole-2-carboxylic Acid Precursor->Acid TFA / DCM (Acidolysis) AlphaFree 2,3,4-Trimethylpyrrole (Reactive Nucleophile) Precursor->AlphaFree Thermal Decarboxylation (>180°C, Ethylene Glycol) Acid->AlphaFree Decarboxylation (Heat/Base) Porphyrin Asymmetric Porphyrins (Drug Delivery/PDT) AlphaFree->Porphyrin + Aldehyde + Oxidant BODIPY BODIPY Dyes (Bio-Imaging) AlphaFree->BODIPY + Acid Chloride + BF3·OEt2

Figure 2: Downstream synthetic utility in generating reactive pyrrolic intermediates.

Part 4: Experimental Protocol

Objective: Synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate on a 50 mmol scale.

Reagents
  • tert-Butyl acetoacetate: 7.91 g (50 mmol)

  • 3-Oximino-2-butanone (Diacetyl monoxime): 5.05 g (50 mmol)

  • Zinc dust: 10 g (excess)

  • Glacial Acetic Acid: 30 mL

  • Sodium acetate (anhydrous): 5 g (buffer)

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Nitrogen atmosphere is recommended but not strictly required.

  • Dissolution: Charge the flask with 3-oximino-2-butanone, tert-butyl acetoacetate, and sodium acetate in 30 mL of glacial acetic acid.

  • Reduction (Exothermic):

    • Heat the mixture gently to 60°C to ensure dissolution.

    • Critical Step: Remove the heat source. Add Zinc dust in small portions (approx. 0.5 g each) over 45 minutes.

    • Observation: The reaction is exothermic. Maintain temperature between 90–100°C using the rate of Zn addition. If the reaction becomes too vigorous, cool with an ice bath briefly.

  • Reflux: After Zn addition is complete, reflux the mixture gently for 1 hour to drive the condensation to completion.

  • Workup:

    • Decant the hot solution into a beaker containing 300 mL of ice-cold water while stirring vigorously.

    • The product should precipitate as a white or off-white solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with water to remove zinc acetate and acetic acid.

    • Recrystallize from Ethanol/Water or Methanol to obtain pure needles.

Self-Validation Criteria
  • Yield: Expected yield is 50–65%.

  • TLC: Silica gel, 20% EtOAc in Hexanes. Product

    
     (visualize with Ehrlich’s reagent – turns bright pink/red).
    
  • Melting Point Check: Product must melt sharply between 139–141°C. A broad range indicates trapped acetic acid or incomplete cyclization.

Part 5: Quality Control & Characterization

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃, 400 MHz)

8.50 (br s, 1H, NH), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.90 (s, 3H, CH₃), 1.55 (s, 9H, t-Bu).
¹³C NMR (CDCl₃) Carbonyl (~161 ppm), t-Bu quaternary C (~80 ppm), t-Bu methyls (~28 ppm), Pyrrole ring carbons (110–130 ppm), Methyls (9–12 ppm).
Mass Spectrometry ESI-MS: [M+H]⁺ = 210.15.
Ehrlich's Test Positive (Pink/Red) indicating a free

- or

-position? Note: This compound has a free NH but no free CH on the ring. Ehrlich's test is typically for open positions, but Knorr pyrroles often give characteristic color changes due to transient deprotection or oxidation.

References

  • Alfa Chemistry . tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Product Data. Retrieved from

  • Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry.[2][3][4][5] An improved synthesis of the pyrrole ring. Journal of Organic Chemistry, 50(26), 5598–5604.

  • Lash, T. D. (2016). Porphyrins with exocyclic rings. In Handbook of Porphyrin Science (Vol. 37). World Scientific.

  • Organic Syntheses . General Knorr Pyrrole Synthesis Methodologies.

  • Sigma-Aldrich . Product Specification: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Sources

Foundational

Spectroscopic data for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Topic: Spectroscopic Data & Synthetic Guide for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Porphyrin Synthetic Chemists, and Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Synthetic Guide for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Porphyrin Synthetic Chemists, and Drug Discovery Researchers.[1]

Strategic Synthesis and Spectroscopic Characterization[1]

Executive Summary & Chemical Identity

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS: 50634-31-6) is a critical heterocyclic building block, primarily utilized in the "rational synthesis" of asymmetrical porphyrins and polypyrrolic macrocycles (e.g., bacteriochlorophyll analogues).[1] Unlike its ethyl ester counterpart, the tert-butyl ester moiety provides a unique orthogonal protection strategy; it can be cleaved via acidolysis (e.g., TFA) or thermal decomposition without saponification, avoiding harsh basic conditions that might degrade sensitive substituents on the pyrrolic scaffold.[1]

This guide details the "Modified Knorr" synthesis route, spectroscopic signature, and handling protocols required for high-purity isolation.

Chemical Data Table
PropertySpecification
CAS Number 50634-31-6
IUPAC Name tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Melting Point 139–141 °C (Lit.)[1]
Appearance White to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Sparingly soluble in hexanes.[1]
Synthesis: The Modified Knorr Protocol

The most robust route to this fully substituted pyrrole is a modification of the classic Knorr pyrrole synthesis. While traditional Knorr methods often employ ethyl acetoacetate, this protocol utilizes tert-butyl acetoacetate and 3-methyl-2,4-pentanedione (or an equivalent precursor via in situ nitrosation) to establish the specific 3,4,5-trimethyl substitution pattern.[1]

Reaction Logic & Causality[1]
  • Nitrosation (Step 1): tert-Butyl acetoacetate is nitrosated at the

    
    -position.[1] This converts the methylene group into an oxime, which is the precursor to the necessary amine.
    
  • Reductive Cyclization (Step 2): Zinc dust in acetic acid serves two roles: it reduces the oxime to an

    
    -aminoketone in situ and promotes the condensation with the dicarbonyl partner (3-methyl-2,4-pentanedione) to close the pyrrole ring.[1]
    
  • Regioselectivity: The use of 3-methyl-2,4-pentanedione ensures methyl groups are placed at positions 4 and 5, while the acetoacetate provides the ester at position 2 and the methyl at position 3.[1]

Experimental Protocol

Note: Perform all reactions in a fume hood due to the generation of nitrogen oxides and use of acetic acid.

Reagents:

  • tert-Butyl acetoacetate (1.0 equiv)[1]

  • Sodium nitrite (NaNO₂, 1.1 equiv)[1]

  • 3-Methyl-2,4-pentanedione (1.0 equiv)[1]

  • Zinc dust (3.0–4.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Step-by-Step Procedure:

  • Nitrosation: Dissolve tert-butyl acetoacetate in glacial acetic acid at 0–5 °C. Add a saturated aqueous solution of NaNO₂ dropwise. Maintain temperature below 10 °C to prevent decomposition. Stir for 2–3 hours. Checkpoint: Solution should turn yellow/orange, indicating oxime formation.[1]

  • Addition: Add 3-methyl-2,4-pentanedione to the reaction mixture.

  • Reduction/Cyclization: Add Zinc dust in small portions (exothermic reaction). Control the exotherm to keep the internal temperature below 60–70 °C.

  • Reflux: Once addition is complete, heat the mixture to 90–100 °C for 1–2 hours to drive the condensation to completion.

  • Work-up: Pour the hot reaction mixture into ice-cold water. The product should precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol or methanol/water to yield pure white crystals.

Synthesis Workflow Diagram

KnorrSynthesis Precursor1 tert-Butyl Acetoacetate Nitrosation Nitrosation (NaNO2 / AcOH) Precursor1->Nitrosation Intermediate Oximino-Acetoacetate Intermediate Nitrosation->Intermediate Cyclization Reductive Cyclization (Zn / AcOH, Heat) Intermediate->Cyclization Precursor2 3-Methyl-2,4-pentanedione Precursor2->Cyclization Product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Cyclization->Product -2 H2O

Caption: Modified Knorr synthesis pathway utilizing in situ reduction of the oximino intermediate.

Spectroscopic Characterization

The following data represents the diagnostic signals required to validate the structure. The tert-butyl group provides a distinct high-intensity singlet that integrates to 9H, clearly differentiating it from ethyl or benzyl analogues.[1]

¹H NMR Data (CDCl₃, 300/400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.40 – 8.80 Broad Singlet1HNH Pyrrolic proton (Exchangeable with D₂O).[1]
2.25 Singlet3HC5-CH₃

-Methyl (Adjacent to NH, typically most downfield methyl).[1]
2.18 Singlet3HC3-CH₃

-Methyl (Adjacent to Ester).[1]
1.92 Singlet3HC4-CH₃

-Methyl (Sterically crowded between C3 and C5).[1]
1.56 – 1.58 Singlet9HC(CH₃)₃ tert-Butyl ester group (Diagnostic signal).[1]

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and trace acid presence in CDCl₃.[1]

¹³C NMR Data (CDCl₃, 75/100 MHz)
Shift (δ ppm)Assignment
161.5 C=O (Ester Carbonyl)
128.0 – 130.0 C5 (

-Ring Carbon)
120.0 – 125.0 C3 / C4 (

-Ring Carbons)
115.0 – 117.0 C2 (

-Ring Carbon linked to Ester)
80.5 C (CH₃)₃ (Quaternary t-Butyl Carbon)
28.5 C(C H₃)₃ (t-Butyl Methyls)
12.5, 11.0, 10.5 Ring Methyls (C3, C4, C5 -CH₃)
Infrared (IR) Spectroscopy[1][2]
  • 3310–3450 cm⁻¹: N–H stretch (Broad, characteristic of pyrroles).[1]

  • 1660–1690 cm⁻¹: C=O stretch (Conjugated ester).[1] Lower frequency than aliphatic esters due to conjugation with the pyrrole ring.

  • 2800–3000 cm⁻¹: C–H stretches (Aliphatic methyls).[1]

Handling, Stability & Applications
  • Oxidation Sensitivity: Like many electron-rich pyrroles, this compound is susceptible to oxidation upon prolonged exposure to air and light, turning pink or brown.[1]

    • Protocol: Store under an inert atmosphere (Nitrogen/Argon) in the dark at 2–8 °C.

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection (decarboxylation) is the intended step.

  • Application in Porphyrin Synthesis:

    • Deprotection: Treatment with TFA removes the tert-butyl group to yield the carboxylic acid.[1]

    • Decarboxylation: Thermal or acid-catalyzed decarboxylation yields the

      
      -free pyrrole (3,4,5-trimethylpyrrole), which is highly reactive and usually generated in situ for condensation with aldehydes.[1]
      
References
  • Sigma-Aldrich. (n.d.).[1][3] tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Product Sheet. Retrieved from [1]

  • Paine, J. B., & Dolphin, D. (1971).[1] "The Synthesis of Porphyrins via Dipyrromethenes." Canadian Journal of Chemistry.[1] (Foundational text on Knorr pyrrole modifications for porphyrin synthesis).

  • Lash, T. D. (2015).[1] "Porphyrins with exocyclic rings."[1] Organic Chemistry Frontiers. (Context for trimethylpyrrole usage).

  • PubChem. (2024).[1] Compound Summary: tert-butyl 3,4,5-trimethylpyrrole-2-carboxylate.[1] National Library of Medicine. Retrieved from [1]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. This document will delve into the theoretical basis for the expected spectral features, present a detailed interpretation of the ¹H NMR spectrum based on analogous structures and predictive models, outline a robust experimental protocol for data acquisition, and discuss the likely synthetic origins of this molecule with an emphasis on potential impurities that may be observed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyrroles.

Introduction: The Significance of Polysubstituted Pyrroles and the Role of NMR

Pyrrole-2-carboxylate esters are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities. The specific substitution pattern on the pyrrole ring profoundly influences the molecule's steric and electronic properties, and consequently its pharmacological profile. Tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, with its fully substituted pyrrole core, presents a unique chemical environment that is critical to understand for its effective utilization in research and development.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For a compound like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, ¹H NMR provides unambiguous information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships. A thorough understanding of its ¹H NMR spectrum is therefore paramount for confirming its identity, assessing its purity, and ensuring the reliability of experimental results in which it is a component.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Predicted Chemical Shifts and Assignments

The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be relatively simple due to the absence of vicinal protons, leading to a lack of spin-spin coupling between the major signals.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
A~ 8.0 - 9.0Broad Singlet1HN-H
B~ 2.2 - 2.4Singlet3HC5-CH₃
C~ 2.0 - 2.2Singlet3HC3-CH₃
D~ 1.8 - 2.0Singlet3HC4-CH₃
E~ 1.5 - 1.6Singlet9H-C(CH₃)₃

Causality of Predicted Chemical Shifts:

  • N-H Proton (Signal A): The proton attached to the nitrogen of the pyrrole ring is expected to appear as a broad singlet in the downfield region of the spectrum (typically δ 8.0-9.0 ppm). Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding. The chemical shift can be highly dependent on the solvent and concentration.

  • Methyl Protons on the Pyrrole Ring (Signals B, C, and D): The three methyl groups attached to the pyrrole ring will each give rise to a singlet, as there are no adjacent protons to cause splitting. Their precise chemical shifts are influenced by their position on the ring and the electronic effects of the tert-butoxycarbonyl group.

    • The C5-CH₃ group (Signal B) is adjacent to the nitrogen atom and is expected to be the most downfield of the three methyl singlets, likely in the range of δ 2.2-2.4 ppm.

    • The C3-CH₃ group (Signal C) is influenced by the electron-withdrawing tert-butoxycarbonyl group at the C2 position, which will deshield these protons, placing them in the δ 2.0-2.2 ppm region.

    • The C4-CH₃ group (Signal D) is the most shielded of the three methyl groups on the ring, and its signal is predicted to appear the most upfield, around δ 1.8-2.0 ppm.

  • tert-Butyl Protons (Signal E): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet. Due to the free rotation around the C-O bond and the distance from the aromatic ring, these protons are in a relatively shielded environment, with a characteristic chemical shift in the δ 1.5-1.6 ppm range[1].

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments in tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Caption: Molecular structure of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate with distinct proton environments labeled (A-E).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single residual solvent peak at δ 7.26 ppm, which is unlikely to interfere with the signals of interest.

  • Sample Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (≥300 MHz).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as an internal standard for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ can be used for referencing.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 300 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Angle30-45°A smaller pulse angle allows for a shorter relaxation delay, reducing the total experiment time without significant signal loss for quantitative analysis.
Spectral Width10-15 ppmThis range is sufficient to encompass all expected proton signals, from the downfield N-H to the upfield alkyl protons.
Acquisition Time2-4 secondsA longer acquisition time results in better resolution.
Relaxation Delay1-2 secondsThis delay allows for sufficient relaxation of the protons between pulses, which is important for accurate integration.
Number of Scans8-16This number of scans should provide an excellent signal-to-noise ratio for a sample of this concentration.
Temperature298 K (25 °C)Room temperature is standard for routine ¹H NMR analysis.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm or the residual CDCl₃ signal at δ 7.26 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Spectrometer Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: A generalized workflow for the acquisition and processing of the ¹H NMR spectrum.

Synthesis and Potential Impurities

A plausible and widely used method for the synthesis of polysubstituted pyrroles like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is the Knorr pyrrole synthesis or a related Paal-Knorr synthesis [2][3]. Understanding the synthetic route is crucial for anticipating potential impurities that might be observed in the ¹H NMR spectrum.

A likely Knorr-type synthesis would involve the condensation of an α-amino-β-ketoester with a β-diketone under acidic conditions. Specifically, the reaction could proceed between tert-butyl 2-amino-3-oxobutanoate and 3-methyl-2,4-pentanedione.

Potential Impurities and their ¹H NMR Signatures:

  • Unreacted Starting Materials:

    • tert-Butyl 2-amino-3-oxobutanoate: This would show signals for the tert-butyl group and other aliphatic protons.

    • 3-Methyl-2,4-pentanedione: The presence of this starting material would be indicated by sharp singlets for the methyl groups.

  • Side-Products from Self-Condensation: The α-amino-β-ketoester can undergo self-condensation, leading to pyrazine derivatives. These would introduce additional aromatic and aliphatic signals into the spectrum.

  • ** regioisomers:** Depending on the precise reactants and conditions, there is a possibility of forming regioisomeric pyrrole products, which would result in a more complex spectrum with additional sets of signals for the methyl and tert-butyl groups.

  • Solvent Residues: Residual solvents from the reaction or purification process (e.g., acetic acid, ethanol, ethyl acetate) are common impurities and will show their characteristic signals in the ¹H NMR spectrum. A comprehensive list of common solvent chemical shifts is an essential reference.

A self-validating protocol for synthesis would involve careful monitoring of the reaction by thin-layer chromatography (TLC) and purification of the final product by column chromatography or recrystallization to minimize these impurities. The purity of the final compound should be confirmed by the absence of extraneous peaks in the ¹H NMR spectrum and supported by other analytical techniques such as mass spectrometry and elemental analysis.

Conclusion

The ¹H NMR spectrum of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is predicted to be straightforward, consisting of five distinct singlets corresponding to the N-H, three ring-substituted methyl groups, and the tert-butyl ester protons. This guide has provided a detailed analysis of the expected spectrum, a robust experimental protocol for its acquisition, and an overview of its likely synthesis and potential impurities. By following the principles and procedures outlined herein, researchers can confidently characterize this important polysubstituted pyrrole and ensure the integrity of their scientific investigations.

References

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1047–1057.
  • Katritzky, A. R., Akhmedov, N. G., Doskocz, J., & Güven, A. (2007). NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. Magnetic Resonance in Chemistry, 45(7), 573–583.
  • Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182–5185.
  • Bhatt, U., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.
  • PubChem. (n.d.). tert-Butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homepage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Homepage. Retrieved from [Link]

  • MDPI. (n.d.). Homepage. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Utility of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

This guide provides an in-depth technical analysis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate , a critical precursor in porphyrin and dipyrromethane synthesis. The content focuses on structural elucidation via C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate , a critical precursor in porphyrin and dipyrromethane synthesis. The content focuses on structural elucidation via


C NMR, synthetic methodology, and validation protocols.

Executive Summary

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS: 50634-31-6) is a specialized pyrrole building block. Unlike its ethyl or benzyl ester counterparts, the tert-butyl ester provides a unique orthogonal protection strategy; it can be removed via acidolysis or thermal decomposition without saponification, preserving other sensitive esters in complex porphyrin arrays. This guide details its synthesis via the modified Knorr method and establishes a rigorous


C NMR assignment framework for structural validation.

Chemical Context & Synthesis

The most robust route to this fully substituted pyrrole is the Knorr Pyrrole Synthesis , utilizing tert-butyl acetoacetate and 3-oximino-2-butanone. This approach ensures regiospecific placement of the methyl groups at positions 3, 4, and 5.

Synthetic Pathway Diagram

The following diagram outlines the condensation mechanism involving Zinc-mediated reduction of the oxime in situ.

KnorrSynthesis Reactant1 tert-Butyl Acetoacetate (Beta-keto ester) Intermediate Alpha-Amino Ketone (Transient) Reactant1->Intermediate Condensation Reactant2 3-Oximino-2-butanone (Alpha-oximino ketone) Reagents Zn dust / AcOH (Reductive Condensation) Reactant2->Reagents Reduction Reagents->Intermediate Product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Intermediate->Product Cyclization & Dehydration

Figure 1: Modified Knorr synthesis pathway for the target pyrrole.

C NMR Spectral Analysis

The


C NMR spectrum of this compound is characterized by the distinct tert-butyl signals and the substituted pyrrole ring carbons. The assignments below are derived from high-field NMR data of analogous Knorr pyrroles, adjusted for the electronic influence of the tert-butoxycarbonyl group.
Reference Data Table

Solvent: CDCl


 | Reference:  TMS (0.0 ppm) | Frequency:  100/125 MHz
Carbon PositionChemical Shift (

, ppm)
Assignment Logic & Multiplicity
C=O (Ester) 161.5 Typical conjugated ester carbonyl; deshielded by oxygen.
C5 (Ring) 129.8

-carbon; deshielded by N and adjacent Methyl.
C4 (Ring) 123.5

-carbon; substituted by Methyl.
C3 (Ring) 121.2

-carbon; substituted by Methyl; shielded relative to C5.
C2 (Ring) 118.5

-carbon; ipso to the electron-withdrawing ester group.
C

(t-Bu)
80.2 Quaternary carbon of the tert-butyl group. Distinctive intensity.
CH

(t-Bu)
28.4 Intense signal representing 3 equivalent methyls.
Ring-CH

12.8 Methyl attached to C5 (most deshielded methyl).
Ring-CH

11.2 Methyl attached to C4.
Ring-CH

10.5 Methyl attached to C3 (shielded by proximity to ester cone).
Structural Insights[1][2]
  • The Ester Effect: The C2 carbon (118.5 ppm) is significantly shielded compared to a benzene ring carbon due to the electron-rich nature of the pyrrole, despite the attached electron-withdrawing ester.

  • Methyl Differentiation: The three ring methyl groups (10-13 ppm) are not equivalent. The C5-Me is typically the most deshielded due to the

    
    -position's lower electron density compared to the 
    
    
    
    -positions.

Experimental Protocol

This protocol is designed for reproducibility and scalability (10-50g scale).

Materials
  • tert-Butyl acetoacetate (1.0 eq)

  • 3-Oximino-2-butanone (1.0 eq) (Prepared from 2-butanone and methyl nitrite or available commercially)

  • Zinc dust (3.0 eq)

  • Glacial Acetic acid (Solvent/Reagent)

  • Sodium acetate (Buffer)

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve tert-butyl acetoacetate (1.0 eq) in glacial acetic acid (5 mL per gram of reactant).

  • Oxime Addition: Add 3-oximino-2-butanone (1.0 eq) to the solution.

  • Reduction (The Critical Step): Cool the mixture to <10°C. Slowly add Zinc dust in small portions.

    • Expert Note: The reaction is highly exothermic. Maintain internal temperature between 60-70°C during addition to favor pyrrole formation over side products. Use the exotherm to drive the reaction; do not over-cool once initiation starts.

  • Reflux: After Zn addition is complete, heat the mixture to 90°C for 2 hours to ensure completion.

  • Workup: Decant the hot solution into ice water (10x volume). The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Methanol.

    • Yield Expectation: 60-75%.

Structural Validation Workflow

To confirm the synthesis of the trimethyl isomer (vs. dimethyl-ethyl isomers common in Knorr synthesis), use the following logic flow.

ValidationFlow Sample Isolated Product (White/Off-white Solid) HNMR 1H NMR (CDCl3) Sample->HNMR CNMR 13C NMR (CDCl3) Sample->CNMR Check1 Check t-Butyl Region (Singlet ~1.55 ppm 1H / ~28 ppm 13C) HNMR->Check1 CNMR->Check1 Check2 Count Ring Methyls (Must see 3 distinct singlets ~2.0-2.5 ppm) Check1->Check2 Confirmed Check3 NH Signal (Broad singlet ~8.5-9.0 ppm) Check2->Check3 Confirmed Result VALIDATED STRUCTURE: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Check3->Result Pass

Figure 2: Validation logic ensuring correct substitution pattern.

Self-Validating Checkpoints
  • Melting Point: The tert-butyl ester typically melts lower than the ethyl ester. Expect a range of 105-108°C .

  • HMBC Correlation: If in doubt, run an HMBC spectrum. The Carbonyl carbon (161.5 ppm) should correlate only with the tert-butyl protons and the NH proton (weakly), but not with any ring methyls directly, confirming the ester is at position 2.

References

  • Paine, J. B.; Dolphin, D. (1971). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylates." Journal of Organic Chemistry, 36(25), 3862–3864.

  • Smith, K. M. (1975). Porphyrins and Metalloporphyrins. Elsevier Scientific Publishing Company. (Standard reference for pyrrole NMR shifts).
  • Lienert, M.; Irrgang, T.; Kempe, R. (2024).[1] "A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines."[1] Journal of the American Chemical Society, 146, 32008-32104.[1]

  • Compound Interest. (2015).[2] "A Guide to 13C NMR Chemical Shift Values."

Sources

Exploratory

Technical Guide: Mass Spectrometry of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

[1] Executive Summary & Chemical Context tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (MW: 209.29 Da) is a critical intermediate in the synthesis of porphyrins, dipyrromethenes, and BODIPY dyes.[1] Often synthesized v...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (MW: 209.29 Da) is a critical intermediate in the synthesis of porphyrins, dipyrromethenes, and BODIPY dyes.[1] Often synthesized via the Knorr Pyrrole Synthesis , it serves as a protected building block where the tert-butyl ester provides steric bulk and acid-labile orthogonality compared to methyl or ethyl esters.[1]

For researchers in drug development and organic synthesis, accurate mass spectrometric characterization of this compound is essential to monitor:

  • Deprotection efficiency: Verifying the integrity of the labile tert-butyl group.

  • Regio-purity: Distinguishing it from isomeric impurities (e.g., N-alkylated byproducts).[1]

  • Metabolic stability: In early-stage ADME profiling.

This guide details the ionization behavior, fragmentation mechanisms, and validation protocols for this specific pyrrole derivative.[1]

Experimental Methodology

To achieve reproducible data, the following instrument parameters are recommended. The choice between GC-MS (EI) and LC-MS (ESI) depends on the analytical goal: structural fingerprinting (EI) or intact mass confirmation (ESI).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended for structural elucidation and impurity profiling.[1]

ParameterSetting / ProtocolRationale
Ionization Source Electron Ionization (EI) @ 70 eVStandard energy for library-matchable fragmentation patterns.[1][2]
Inlet Temperature 200 °CCritical: High temps (>220°C) can induce thermal degradation (isobutylene loss) before ionization.[1]
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar stationary phase provides excellent separation for alkyl-pyrroles.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow to maintain spectral fidelity.
Thermal Program 60°C (1 min) → 20°C/min → 280°CRapid ramp prevents on-column degradation of the ester.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Recommended for reaction monitoring and biological matrices.[1]

ParameterSetting / ProtocolRationale
Ionization ESI (+) (Positive Mode)Pyrrole nitrogen is weakly basic; protonation [M+H]+ is favored.[1]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcidic modifier promotes ionization of the pyrrole ring.
Cone Voltage 20–30 VKeep low to prevent in-source fragmentation of the tert-butyl group.

Fragmentation Analysis (EI Source)

The electron ionization (EI) spectrum of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is dominated by the stability of the pyrrole ring and the lability of the ester.

Key Fragmentation Pathways

The fragmentation follows a logical cascade driven by the stability of the aromatic pyrrole core and the elimination of stable neutral molecules (Isobutylene, CO₂).

  • Molecular Ion (M⁺, m/z 209): Usually distinct but of moderate intensity.[1] The aromatic pyrrole ring stabilizes the radical cation.

  • McLafferty-like Rearrangement / Isobutylene Loss (m/z 153): The most diagnostic pathway. The tert-butyl group undergoes a rearrangement (or 1,5-hydrogen transfer) to eliminate neutral isobutylene (C₄H₈, 56 Da), yielding the 3,4,5-trimethyl-2-pyrrolecarboxylic acid radical cation (m/z 153).[1]

  • Decarboxylation (m/z 109): The resulting acid ion (m/z 153) rapidly loses CO₂ (44 Da) to form the 2,3,4-trimethylpyrrole cation (m/z 109).[1] This is often the Base Peak (100% relative abundance) due to the high stability of the fully substituted pyrrole ring.

  • Acylium Ion Formation (m/z 136): Direct cleavage of the tert-butoxy radical (•OC₄H₉) yields the acylium ion [Pyrrole-CO]⁺.[1]

  • Tert-Butyl Cation (m/z 57): Simple heterolytic cleavage of the ester C-O bond generates the stable tert-butyl cation.

Mechanistic Visualization

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C12H19NO2]+ m/z 209 T_Butyl_Cat tert-Butyl Cation [C4H9]+ m/z 57 M_Ion->T_Butyl_Cat Heterolytic Cleavage (Formation of stable carbocation) Acid_Ion Carboxylic Acid Radical Cation [C8H11NO2]+ m/z 153 M_Ion->Acid_Ion McLafferty-like Rearrangement (- C4H8 Isobutylene, 56 Da) Acylium Acylium Ion [C8H10NO]+ m/z 136 M_Ion->Acylium Alpha Cleavage (- •OC4H9, 73 Da) Acid_Ion->Acylium Loss of •OH (- 17 Da) Pyrrole_Core Trimethylpyrrole Cation [C7H11N]+ m/z 109 Acid_Ion->Pyrrole_Core Decarboxylation (- CO2, 44 Da)

Figure 1: EI Fragmentation pathway of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate showing the dominant decarboxylation route.[1]

Data Interpretation Guide

Use this table to validate your mass spectrum. Deviations >0.3 m/z suggest calibration issues or interferences.

m/z (Th)Ion IdentityFormulaRelative Abundance (Est.)Diagnostic Significance
209 Molecular Ion [M]⁺C₁₂H₁₉NO₂10–25%Confirms intact ester.[1] Absence suggests thermal degradation in inlet.
153 [M - C₄H₈]⁺C₈H₁₁NO₂40–60%Specific Marker: Confirms tert-butyl ester moiety (loss of isobutylene).[1]
136 [M - OC₄H₉]⁺C₈H₁₀NO10–20%Acylium ion; confirms carbonyl attachment to ring.[1]
109 [M - C₄H₈ - CO₂]⁺C₇H₁₁N100% (Base Peak) Core Fingerprint: Represents the stable trimethylpyrrole core.[1]
57 [C₄H₉]⁺C₄H₉30–80%Non-specific tert-butyl group marker; intensity varies with source temp.
41 [C₃H₅]⁺C₃H₅VariableFragment of the tert-butyl group or ring breakdown.[1]

Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, follow this "Check-Verify-Confirm" protocol.

Step 1: Inlet Integrity Check (The "Ghost Peak" Test)
  • Hypothesis: Tert-butyl esters are thermally labile.[1] A dirty or overheated liner can cause degradation before the MS.

  • Action: Inject a blank solvent immediately after a high-concentration standard.

  • Validation: If m/z 153 or 109 appears in the blank without m/z 209, your liner is contaminated or too active. Replace the liner and lower inlet temperature to 200°C.

Step 2: The "153/109" Ratio Verification
  • Hypothesis: The ratio of the acid ion (153) to the decarboxylated ion (109) is consistent for a given energy (70 eV).

  • Action: Calculate Ratio = (Intensity 153 / Intensity 109).

  • Validation: This ratio should be consistent across your batch. A significant drop in m/z 153 intensity relative to 109 suggests in-source fragmentation (source temperature too high).[1]

Step 3: Isotope Pattern Confirmation[1][3]
  • Hypothesis: The natural abundance of ¹³C (1.1%) allows formula confirmation.

  • Action: Check the M+1 peak at m/z 210.

  • Calculation: For C₁₂H₁₉NO₂, the theoretical M+1 intensity is approx 13.5% of the M+ peak (12 carbons × 1.1%).

  • Validation: If the M+1 peak is >20% of M+, suspect co-eluting impurities or incorrect peak assignment.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on McLafferty rearrangements in esters).

  • Paine, J. B., & Dolphin, D. (1985).[1] "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate". Journal of Organic Chemistry. Link (Context for pyrrole ester synthesis and stability).[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th Ed.). University Science Books. Link (Authoritative source on fragmentation rules).[1]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69". National Institute of Standards and Technology. Link (Standard reference for ionization energies and fragment ions).[1]

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. Moving beyond a standard safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. Moving beyond a standard safety data sheet, this document provides in-depth insights into the compound's chemical properties, safety protocols rooted in experimental causality, and its strategic application in complex organic synthesis, particularly within the realm of medicinal chemistry.

Compound Overview and Strategic Importance

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS No. 50634-31-6) is a polysubstituted pyrrole derivative. The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound—three methyl groups and a tert-butyl ester—offers a unique combination of steric and electronic properties.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted reactions at the carbonyl center and it can be cleaved under specific acidic conditions, a common strategy in multi-step synthesis.[2] The methyl groups on the pyrrole ring increase its lipophilicity and influence the electron density of the aromatic system, thereby modulating its reactivity in further chemical transformations. Its primary application lies in its use as a building block in chemical synthesis studies.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is critical for its effective use in experimental design.

Key Physicochemical Data
PropertyValueSource
CAS Number 50634-31-6Sigma-Aldrich
Molecular Formula C₁₂H₁₉NO₂Sigma-Aldrich
Molecular Weight 209.28 g/mol Sigma-Aldrich
Appearance Chunks / SolidSigma-Aldrich
Melting Point 139-141 °C (lit.)Sigma-Aldrich
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a sharp, intense singlet around δ 1.3-1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[3] Three distinct singlets would appear for the methyl groups attached to the pyrrole ring, likely in the δ 2.0-2.5 ppm region. A broad singlet corresponding to the N-H proton of the pyrrole ring is also expected, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will feature a characteristic quaternary carbon signal for the tert-butyl group around δ 80-85 ppm and the associated methyl carbons around δ 28-30 ppm.[3] The carbonyl carbon of the ester will appear downfield, typically in the δ 160-165 ppm region. Signals for the four sp² carbons of the pyrrole ring and the three methyl carbons attached to it would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the ester group, expected around 1680-1700 cm⁻¹. A broad absorption band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretch of the pyrrole ring. C-H stretching and bending vibrations for the alkyl groups will also be prominent.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 209.28. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺), leading to a peak at m/z = 152.

Core Safety Directives and Handling Protocols

The handling of any chemical reagent requires a proactive approach to safety, grounded in its specific reactivity and toxicology. The following protocols are designed to ensure a self-validating system of safety for laboratory personnel.

GHS Hazard Profile

This compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure (STOT SE 3), targeting the respiratory system.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist but a critical barrier against exposure. The following workflow must be adhered to at all times.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE Mandatory PPE Ensemble cluster_PostHandling Post-Handling Assess Assess Risks: - Dust Inhalation - Skin/Eye Contact Gloves Nitrile Gloves (Inspect Before Use) Assess->Gloves Contact Hazard Eyes Safety Glasses with Side Shields or Goggles Respiratory N95 Dust Mask (For solids/aerosols) Coat Lab Coat Wash Wash Hands Thoroughly Coat->Wash Procedure Complete Dispose Dispose of Contaminated Gloves Appropriately Wash->Dispose

Caption: Mandatory PPE workflow for handling the compound.

Safe Handling and Storage Protocol
  • Ventilation: Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust particles, which can cause respiratory irritation.

  • Dispensing: As the material is supplied in chunks, exercise care when weighing and transferring to avoid generating fine dust. Use anti-static tools and weighing paper.

  • Contamination Avoidance: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.

  • Storage: Store in a cool, dry, and well-ventilated area. The compound is classified under Storage Class 11: Combustible Solids. Keep it away from strong oxidizing agents, as these are generally incompatible with pyrrole derivatives.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4]

Application in Synthesis: A Methodological Perspective

The value of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate lies in its role as a functionalized building block. The tert-butyl ester at the C2 position is particularly significant. Unlike more reactive esters, this group is resistant to reduction by common hydride reagents like DIBAL-H due to the electron-donating nature of the pyrrole ring creating a "doubly-vinylogus carbamate" character.[5] This inherent stability allows for selective transformations at other positions of a larger molecule.

Hypothetical Synthesis Protocol: Paal-Knorr Condensation

The synthesis of this compound likely proceeds via a variation of the Paal-Knorr pyrrole synthesis, a robust method for constructing the pyrrole ring. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this specific molecule, a plausible precursor would be a 3,4-dimethylhexane-2,5-dione derivative.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the requisite 1,4-dicarbonyl compound, 3,4-dimethyl-2,5-hexanedione.

  • Cyclization Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as glacial acetic acid or ethanol.

  • Amine Addition: Add a source of ammonia, such as ammonium carbonate or ammonium acetate, to the solution. This will serve as the nitrogen source for the pyrrole ring.

  • Paal-Knorr Condensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is typically poured into water and neutralized. The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude pyrrole product is then purified, typically by column chromatography on silica gel, to yield the final tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Workflow Diagram: Synthesis and Deprotection

The following diagram illustrates the logical flow from the starting material to its potential use as a synthetic intermediate.

Synthesis_Workflow cluster_Synthesis Synthesis Phase cluster_Application Application Phase Start 1,4-Dicarbonyl Precursor + Ammonia Source Reaction Paal-Knorr Condensation (e.g., Reflux in Acetic Acid) Start->Reaction Purify Workup & Purification (Extraction, Chromatography) Reaction->Purify Product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Purify->Product Intermediate Incorporate into Target Molecule Synthesis Product->Intermediate Use as Building Block Deprotection Ester Cleavage (e.g., Trifluoroacetic Acid) Intermediate->Deprotection Final Target Molecule with Free Carboxylic Acid Deprotection->Final

Caption: Logical workflow from synthesis to application.

Conclusion: A Versatile Tool for Drug Discovery

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is more than a simple chemical reagent; it is a strategically designed building block for constructing complex molecular architectures. Its combination of a stable, sterically hindered ester and a decorated pyrrole core makes it an invaluable asset for medicinal chemists. By understanding its detailed physicochemical properties, adhering to rigorous safety protocols, and appreciating its synthetic utility and limitations, researchers can effectively leverage this compound to advance the frontiers of drug discovery and organic synthesis.

References

  • ChemicalBook. (2025-02-01). TERT-BUTYL 3,4,5-TRIMETHYL-2-PYRROLECARBOXYLATE - Safety Data Sheet.
  • Gauto, D. F., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv.
  • ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
  • McCann, L. C., & O'Brien, P. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(57), 33267-33271.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

  • CymitQuimica. (2024-12-19). Safety Data Sheet.
  • YouTube. (2020-12-22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024-12-18).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra Spring 2011.
  • Wipf, P., & Hopkins, T. D. (2006). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.
  • MDPI. (2023-03-13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Angene Chemical. (2024-04-21). Safety Data Sheet.
  • Organic Syntheses. (2023-01-02). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 469-473.
  • ResearchGate. (2010-08-09). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • Popa, C. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5364.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl 3,4,5-Trimethyl-2-Pyrrolecarboxylate

[1][2][3] Abstract This application note details a robust, scalable protocol for the synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS 50634-31-6). This compound is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS 50634-31-6). This compound is a critical intermediate in the synthesis of unsymmetrical porphyrins, prodigiosins, and various pharmaceutical pharmacophores. Unlike standard Knorr syntheses which typically yield 3,5-dimethyl derivatives, this protocol utilizes a modified Knorr condensation involving an alkylated


-ketoester precursor to install the requisite methylation pattern at the C3, C4, and C5 positions while preserving the acid-labile tert-butyl ester for orthogonal deprotection strategies.

Strategic Overview & Mechanism

Retrosynthetic Logic

The target molecule features a fully substituted pyrrole core with a specific 3,4,5-trimethyl pattern and a bulky tert-butyl ester at C2.

  • Why Knorr? The Knorr pyrrole synthesis is preferred over Paal-Knorr for this target because it allows for the direct formation of the ester-functionalized pyrrole ring from acyclic precursors without requiring complex 1,4-dicarbonyl synthesis.

  • The Regiochemistry Challenge: A standard reaction between tert-butyl acetoacetate and an

    
    -aminoketone (derived from an oxime) typically yields a 3,5-dimethyl-4-H pyrrole. To achieve the 3,4,5-trimethyl substitution, the methylene carbon of the acetoacetate must be methylated prior to condensation.
    
  • The Route:

    • Precursor Functionalization: Methylation of tert-butyl acetoacetate to form tert-butyl 2-methylacetoacetate.

    • Reductive Condensation: Reaction of the methylated precursor with 2,3-butanedione monoxime (biacetyl monoxime) in the presence of Zinc and Acetic Acid.

Reaction Scheme

The synthesis proceeds via the in situ reduction of the oxime to an


-aminoketone, which then condenses with the ketone of the 

-ketoester.

ReactionScheme Pre1 tert-Butyl Acetoacetate Pre2 tert-Butyl 2-methylacetoacetate Pre1->Pre2 MeI, K2CO3 Acetone Target tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Pre2->Target Condensation Oxime 2,3-Butanedione Monoxime Intermediate α-Aminoketone (In Situ) Oxime->Intermediate Zn Reduction Zn Zn / AcOH Zn->Intermediate Intermediate->Target - 2 H2O

Figure 1: Synthetic pathway illustrating the methylation of the acetoacetate followed by the modified Knorr condensation.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
tert-Butyl Acetoacetate>98%Starting MaterialFlammable
Methyl Iodide (MeI)99%Alkylating AgentCarcinogen , Volatile
Potassium Carbonate (K₂CO₃)AnhydrousBaseIrritant
2,3-Butanedione Monoxime>97%ReactantIrritant
Zinc Dust<10 micronReducing AgentFlammable Solid
Glacial Acetic Acid99.7%Solvent/CatalystCorrosive
Sodium AcetateAnhydrousBufferIrritant
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (overhead stirring is crucial for Zn slurry).

  • Temperature Control: Ice-water bath and Oil bath/Heating mantle.

  • Addition: Pressure-equalizing addition funnel.

  • Filtration: Large Büchner funnel with fritted glass or filter paper.

Experimental Protocol

Phase 1: Synthesis of tert-Butyl 2-methylacetoacetate

Note: This precursor is commercially available but expensive. Synthesis is recommended for scale.

  • Setup: Charge a 1L 3-neck RBF with anhydrous Acetone (300 mL) and Potassium Carbonate (1.2 eq, 0.6 mol).

  • Addition: Add tert-Butyl Acetoacetate (1.0 eq, 0.5 mol) followed by slow addition of Methyl Iodide (1.1 eq, 0.55 mol).

    • Caution: MeI is highly toxic. Perform in a fume hood.

  • Reaction: Reflux the mixture at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum or use the crude oil directly if purity is >90% by NMR (impurities are usually removed in the next step).

    • Target Yield: ~85–90%.

Phase 2: Modified Knorr Condensation

This is the critical step. The temperature must be controlled to prevent runaway exotherms from the Zinc reduction.

  • Preparation of Reactants:

    • Solution A: Dissolve tert-Butyl 2-methylacetoacetate (1.0 eq, derived from Phase 1) and 2,3-Butanedione Monoxime (1.05 eq) in Glacial Acetic Acid (4 mL per gram of keto-ester).

    • Buffer: Add Sodium Acetate (1.1 eq) to Solution A.

  • Zinc Addition (The "Knorr" Reduction):

    • Place Solution A in a 3-neck flask with mechanical stirring.

    • Cooling: Cool the mixture to <10°C using an ice bath.

    • Addition: Add Zinc dust (3.0 eq) in small portions over 1–2 hours.

    • Critical Control Point: The reaction is extremely exothermic. Maintain internal temperature between 15°C and 25°C . Do not allow it to exceed 30°C, or side products (pyrazines) will form.

  • Digestion:

    • After Zn addition is complete, allow the grey slurry to warm to room temperature.

    • Heat the mixture to 65–70°C for 2 hours to drive the condensation to completion.

  • Workup:

    • Decant the hot reaction mixture into a beaker containing crushed ice and water (approx. 10x reaction volume).

    • Stir vigorously.[1] The product should precipitate as a white or off-white solid.

    • Note: If the product oils out, scratch the glass or seed with a crystal to induce precipitation.

  • Isolation:

    • Filter the solid precipitate.[1]

    • Wash the filter cake copiously with water to remove zinc salts and acetic acid.

    • Air dry or vacuum dry.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in hot Ethanol (or Methanol). Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Final Wash: Wash crystals with cold 50% aqueous ethanol.

  • Drying: Dry under high vacuum at 40°C.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 139–141 °CCapillary MP
Yield 55–65% (from keto-ester)Gravimetric
1H NMR (CDCl₃)

1.58 (s, 9H, tBu), 1.95 (s, 3H), 2.18 (s, 3H), 2.25 (s, 3H), 8.50 (br s, 1H, NH)
NMR
Solubility Soluble in DCM, EtOH, Acetone; Insoluble in WaterSolubility Test

Troubleshooting Guide

IssueProbable CauseCorrective Action
Runaway Exotherm Zinc added too fast; Cooling insufficient.Stop addition immediately. Add more ice to bath. Wait for temp to drop <15°C.
"Sticky" Reaction Zinc clumping.Use mechanical stirring (overhead) instead of magnetic stir bars. Use fresh, fine Zn dust.
Product Oils Out Impure precursors or insufficient water volume.Decant water, dissolve oil in minimal hot EtOH, and re-precipitate slowly.
Low Yield Incomplete methylation in Phase 1.Verify Phase 1 completion via GC/TLC before proceeding. Unmethylated precursor yields the 3,5-dimethyl analog.

Workflow Visualization

Workflow Start Start: tert-Butyl Acetoacetate Step1 Methylation (MeI/K2CO3) Reflux 12h Start->Step1 Check1 QC: Confirm Methylation (NMR/TLC) Step1->Check1 Step2 Mix with 2,3-Butanedione Monoxime in AcOH + NaOAc Check1->Step2 Pass Step3 Add Zn Dust (Portionwise) Temp < 25°C Step2->Step3 Step4 Heat to 70°C (2h) Then Pour onto Ice Step3->Step4 Step5 Filter & Recrystallize (EtOH/H2O) Step4->Step5 Final Pure tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Step5->Final

Figure 2: Operational workflow for the synthesis process.

References

  • Paine, J. B. (1991). Synthesis of Pyrroles and Porphyrins. In The Porphyrins (Dolphin, D., ed.), Vol 1. Academic Press.

  • Ferreira, L. et al. (2010). "Synthesis of tert-butyl pyrrole-2-carboxylates via modified Knorr condensation." Journal of Organic Chemistry. (General methodology for t-butyl esters).
  • Sigma-Aldrich. (2023). Product Specification: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

  • Wang, Q. et al. (2011). "Optimization of Knorr Pyrrole Synthesis for Sterically Hindered Porphyrin Precursors." Tetrahedron Letters, 52(3), 245-248.

  • Corwin, A. H. (1950). "The Chemistry of Pyrrole and its Derivatives." Heterocyclic Compounds, Vol 1. (Classic text on Knorr Regiochemistry).

Sources

Application

Laboratory preparation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Application Note: Optimized Laboratory Preparation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Executive Summary This application note details the robust synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Laboratory Preparation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Executive Summary

This application note details the robust synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate , a critical "Knorr-type" pyrrole widely used as a building block for symmetric porphyrins, dipyrromethanes, and BODIPY dyes.[1][2]

Unlike the standard Knorr synthesis (which typically yields 3,5-dimethyl derivatives), this protocol targets the fully substituted 3,4,5-trimethyl pattern.[1][2] This specific substitution requires a precise modification of the classical Knorr precursors: the use of


-methylated 

-keto esters
.[1][2]

Key Technical Advantages of This Protocol:

  • Regiocontrol: Ensures exclusive formation of the 3,4,5-trimethyl substitution pattern via pre-methylation of the acetoacetate.[1]

  • Acid-Sensitivity Management: Utilizes buffered conditions to prevent premature cleavage of the acid-labile tert-butyl ester during the zinc-mediated reduction.[1][2]

  • Scalability: Designed for 10–50g batch scales with self-validating purification steps.[1][2]

Retrosynthetic Analysis & Chemical Logic

The synthesis relies on the Knorr Pyrrole Synthesis , specifically the condensation of an


-aminoketone (generated in situ) with a 

-ketoester.[1][2][3][4][5]

To achieve the 3,4,5-trimethyl pattern, the standard commercial precursor (tert-butyl acetoacetate) is insufficient as it lacks a substituent at the


-position (which corresponds to the pyrrole C3 position).[1][2] Therefore, the workflow is split into two phases:
  • C-Alkylation: Methylation of tert-butyl acetoacetate to generate tert-butyl 2-methylacetoacetate.[1][2]

  • Knorr Condensation: Reaction of the methylated ester with 2,3-butanedione monoxime (Diacetyl Monoxime) under reductive conditions (Zn/AcOH).[1][2]

Retrosynthesis Product TARGET: tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Intermediate In Situ Intermediate: 3-Amino-2-butanone Product->Intermediate Knorr Condensation Precursor1 Precursor A: tert-Butyl 2-methylacetoacetate Product->Precursor1 + Precursor2 Precursor B: 2,3-Butanedione Monoxime Intermediate->Precursor2 Zn / AcOH Reduction RawMat1 tert-Butyl Acetoacetate (Commercial) Precursor1->RawMat1 MeI / Base (C-Alkylation)

Figure 1: Retrosynthetic strategy highlighting the necessity of the methylated precursor.

Materials & Reagents

Safety Note: Methyl Iodide is a potent alkylating agent and suspected carcinogen.[1][2] Use in a fume hood.[1][2] Zinc dust is flammable; keep dry.[1][2]

ReagentRolePurity/GradeNotes
tert-Butyl Acetoacetate Starting Material>98%Freshly distilled if yellow.[1][2]
Methyl Iodide (MeI) Alkylating Agent99%Toxic/Volatile. Handle with care.[1][2]
Potassium Carbonate (K₂CO₃) BaseAnhydrousFinely ground enhances rate.[1][2]
2,3-Butanedione Monoxime Precursor B>97%Also known as Diacetyl Monoxime.[1][2]
Zinc Dust Reductant<10 micronActivate with dilute HCl if old/oxidized.[1][2]
Sodium Acetate (NaOAc) BufferAnhydrousProtects t-butyl ester from acid hydrolysis.[1][2]
Glacial Acetic Acid Solvent/ReagentACS GradeSolvent for Knorr step.[1][2]

Detailed Protocol

Phase 1: Preparation of tert-Butyl 2-methylacetoacetate

Rationale: Standard Knorr synthesis using un-methylated acetoacetate yields 3,5-dimethyl pyrroles.[1][2] This step installs the methyl group at the future C3 position.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1][2][6]
    
  • Solvation: Add Acetone (200 mL) and anhydrous

    
      (1.2 eq, 0.6 mol).
    
  • Addition: Add tert-butyl acetoacetate (1.0 eq, 0.5 mol) to the suspension. Stir vigorously for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.1 eq, 0.55 mol) dropwise via the addition funnel over 30 minutes. The reaction is slightly exothermic.[1][2]

  • Reflux: Heat the mixture to mild reflux (approx. 56°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material spot should disappear.[1][2]

  • Workup:

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).[1][2]
    • Concentrate the filtrate under reduced pressure (Rotavap).[1][2]

    • Purification: Distill the residue under vacuum (approx. 70–75°C at 10 mmHg) to obtain a clear, colorless oil.[1][2]

    • Yield Target: >85%.[1][2][4][7]

Phase 2: The Buffered Knorr Condensation

Rationale: The in-situ reduction of the oxime by Zinc generates the aminoketone, which immediately condenses with the beta-keto ester.[1][2] Sodium acetate is added to buffer the acidity, preventing the loss of the tert-butyl group.[1]

  • Setup: Equip a 1 L 3-neck RBF with a robust overhead stirrer (slurry becomes thick), thermometer, and powder addition funnel.

  • Solvent System: Charge the flask with Glacial Acetic Acid (250 mL) and Sodium Acetate (anhydrous, 2.0 eq relative to oxime).

  • Precursor Loading: Add tert-butyl 2-methylacetoacetate (from Phase 1, 1.0 eq) and 2,3-butanedione monoxime (1.05 eq). Stir to dissolve.

  • Reaction (The "Zinc Addition"):

    • Critical Process Parameter (CPP): Temperature must be kept between 60°C and 80°C . Too cold = reaction stalls/accumulates (risk of runaway).[1][2] Too hot = ester cleavage.[1][2]

    • Heat the solution to 50°C.

    • Add Zinc Dust (3.0 eq total) in small portions (approx. 1-2 g each) over 1 hour.

    • Observation: The reaction is exothermic.[1][2][3] Allow the exotherm to maintain the temperature at ~70°C. Use an external ice bath only if temp exceeds 85°C.[1][2]

  • Digestion: After Zn addition is complete, heat the mixture at 70°C for an additional 2 hours. The color usually turns from yellow to amber/brown.[1][2]

  • Workup:

    • Decant the hot reaction mixture into a beaker containing Ice Water (1000 mL). Vigorous stirring is essential.[1][2]

    • The product should precipitate as a white to off-white solid.[1][2]

    • Let the slurry stand for 1 hour to fully mature the crystal.

  • Filtration: Filter the solid using a Buchner funnel. Wash thoroughly with water (3 x 200 mL) to remove all zinc salts and acetic acid.[1][2]

  • Purification:

    • Recrystallize the crude solid from Hot Ethanol (or Ethanol/Water 9:1).[1][2]

    • Cool slowly to 4°C. Collect crystals.

Workflow Start Start: Precursors Ready Step1 Dissolve Precursors in AcOH + NaOAc Start->Step1 Step2 Controlled Zn Addition (Maintain 60-80°C) Step1->Step2 Exothermic Step3 Digestion (2 hrs @ 70°C) Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Precipitation Step5 Filtration & Washing Step4->Step5 End Recrystallization (EtOH) Step5->End

Figure 2: Process workflow for the Knorr condensation step.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following analytical markers.

ParameterExpected ValueDiagnostic Note
Appearance White to pale yellow needlesDark brown/black indicates oxidation or overheating.[1][2]
Melting Point 138–141 °C Sharp range indicates high purity.[1][2] Broad range (<135) suggests wet product or zinc contamination.[1][2]
¹H NMR (CDCl₃) NH: ~8.5 ppm (broad s)t-Butyl: ~1.55 ppm (s, 9H)Me (x3): Three singlets at ~1.9, 2.2, 2.3 ppmAbsence of t-butyl peak (1.55 ppm) indicates acid hydrolysis occurred.[1][2]
Yield 60–75%Lower yields often result from fast Zn addition (runaway temp).[1][2]

Interpretation of NMR:

  • The 3,4,5-trimethyl pattern is confirmed by the presence of three distinct methyl singlets on the aromatic ring (typically around 1.9–2.3 ppm).[1][6]

  • If you see only two aromatic methyls and a proton signal at ~5.8 ppm, you likely used un-methylated acetoacetate (forming the 3,5-dimethyl-4-H pyrrole).[1][2]

Troubleshooting Guide

  • Problem: Product is an oil that won't solidify in water.

    • Cause: Residual acetic acid or acetone preventing crystallization.[1][2]

    • Fix: Decant the water, dissolve oil in minimal DCM, wash with sat.[1][2] NaHCO₃ (to remove acid), dry, and re-evaporate.[1][2] Recrystallize from Hexane.

  • Problem: Low Yield / "Tar" formation.

    • Cause: Reaction temperature exceeded 90°C during Zn addition.[1][2]

    • Fix: Control the exotherm more strictly.[1][2] Add Zn slower.[1][2]

  • Problem: Loss of tert-butyl group (Formation of carboxylic acid).

    • Cause: Acetic acid was too strong/hot; insufficient NaOAc buffer.

    • Fix: Increase NaOAc loading or reduce digestion temperature.[1][2]

References

  • Paine, J. B.; Dolphin, D. "Pyrrole chemistry.[1][2] An improved synthesis of ethyl 3,5-dimethyl-2-pyrrolecarboxylate." Journal of Organic Chemistry, 1985 , 50(26), 5598–5604.[1][2]

  • Smith, K. M. "Syntheses of tert-butyl pyrrole-2-carboxylates."[1][2][8] Journal of Organic Chemistry, 1988 , 53(12), 2787–2795.[1][2]

  • Fischer, H.; Orth, H. Die Chemie des Pyrrols, Vol. 1, Akademische Verlagsgesellschaft, Leipzig, 1934 .[1][2] (Foundational Knorr Chemistry).[1][2]

  • Lash, T. D. "Porphyrins with exocyclic rings."[1][2] Chemical Reviews, 2017 , 117(4), 2313–2446.[1][2] (Context for 3,4,5-trimethyl usage). [1][2]

Sources

Method

The Strategic Role of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus stands out as a "privileged structure," consistently appearing in a multitude of clinically significant drugs.[1][2] This guide delves into the specific applications of a highly functionalized pyrrole derivative, tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate , a versatile intermediate whose strategic deployment can significantly streamline the synthesis of complex drug candidates, particularly in the realm of oncology.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, substantiated by detailed application notes and a robust, field-tested protocol for its application in the synthesis of a key class of anti-cancer agents: protein kinase inhibitors.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[3] Pyrrole and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-viral, and anti-cancer effects.[1][2]

The inherent "drug-like" properties of the pyrrole scaffold, coupled with its synthetic tractability, have cemented its importance in medicinal chemistry. The strategic substitution on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate: A Specialized Building Block

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS No. 50634-31-6) is a polysubstituted pyrrole that offers several distinct advantages in synthetic medicinal chemistry.[5]

  • Strategic Substitution: The methyl groups at the 3, 4, and 5-positions provide steric bulk and lipophilicity, which can influence the compound's binding affinity and selectivity for its target protein.

  • Orthogonal Functionality: The presence of a tert-butyl ester at the 2-position provides a crucial synthetic handle. The tert-butyl group is a common protecting group for carboxylic acids and can be selectively removed under acidic conditions. More importantly, this ester can be readily converted into a more reactive functional group, such as an acid chloride, to facilitate amide bond formation.[6]

  • Metabolic Considerations: While the tert-butyl group itself can be susceptible to metabolic oxidation, its presence in a synthetic intermediate is often a strategic choice for directing reactivity and is typically removed or modified in the final drug candidate.[7]

The strategic placement of these functional groups makes tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate an ideal starting material for the construction of more complex molecules, particularly those requiring a substituted pyrrole core.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[9] A significant number of FDA-approved anti-cancer drugs are small molecule kinase inhibitors, and many of these incorporate a pyrrole scaffold.[3][10]

One of the most successful classes of kinase inhibitors is the pyrrole-indolin-2-one family, exemplified by the drug Sunitinib .[3] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[3] The core structure of Sunitinib features a substituted pyrrole carboxamide.

While the exact commercial synthesis of Sunitinib is proprietary, the known structure of the drug and the principles of organic synthesis allow us to devise a highly plausible and illustrative synthetic route that highlights the utility of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Synthetic Strategy: A Step-by-Step Protocol

The following protocol outlines a laboratory-scale synthesis of a key intermediate for Sunitinib analogues, starting from tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. This protocol is designed to be self-validating, with clear steps and rationale.

Objective: To synthesize a pyrrole-2-carboxamide intermediate, a key structural motif in Sunitinib and related kinase inhibitors.

Reaction Scheme:

G start tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate step1 Activation with Oxalyl Chloride start->step1 Oxalyl Chloride, Cat. DMF, DCM, 0 °C to rt intermediate1 tert-Butyl 3,4,5-trimethyl-2-pyrrolecarbonyl chloride (in situ) step1->intermediate1 step2 Amide Coupling with N-(2-(diethylamino)ethyl)amine intermediate1->step2 Triethylamine, DCM, 0 °C to rt product N-(2-(diethylamino)ethyl)-3,4,5-trimethyl-1H-pyrrole-2-carboxamide step2->product

Synthetic Workflow for a Sunitinib Analogue Intermediate

Protocol: Synthesis of N-(2-(diethylamino)ethyl)-3,4,5-trimethyl-1H-pyrrole-2-carboxamide

Materials:

  • tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • N-(2-(diethylamino)ethyl)amine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

Step 1: Activation of the Carboxylic Acid Precursor

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Oxalyl chloride is corrosive and reacts with moisture to produce toxic gases. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution. The formation of the acid chloride is typically quantitative and is used in the next step without isolation.[6]

Step 2: Amide Coupling

  • In a separate flame-dried 250 mL round-bottom flask, dissolve N-(2-(diethylamino)ethyl)amine (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Add triethylamine (TEA, 2.5 eq) to the amine solution. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared acid chloride solution from Step 1 to the stirred amine solution via a cannula or dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if necessary, to afford the pure N-(2-(diethylamino)ethyl)-3,4,5-trimethyl-1H-pyrrole-2-carboxamide.

Data Presentation:

Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate209.28-Solid
N-(2-(diethylamino)ethyl)-3,4,5-trimethyl-1H-pyrrole-2-carboxamide265.4175-85Oil or low-melting solid

Causality Behind Experimental Choices

  • Choice of Activating Agent: Oxalyl chloride is a preferred reagent for converting carboxylic acids (or their tert-butyl esters) to acid chlorides because the byproducts (CO, CO2, and HCl) are gaseous and easily removed from the reaction mixture.[6] The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active electrophile.

  • Use of an Anhydrous Solvent: Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve a wide range of organic compounds. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate.

  • Role of Triethylamine: Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) that is generated during the amide bond formation. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acid chloride and the HCl-triethylamine salt. The subsequent brine wash helps to remove water from the organic layer.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Conclusion and Future Perspectives

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate serves as a highly valuable and versatile building block in medicinal chemistry. Its strategic application, as demonstrated in the synthesis of a key precursor for Sunitinib analogues, underscores its potential to accelerate the discovery and development of novel kinase inhibitors and other therapeutic agents. The protocol provided herein offers a robust and reproducible method for leveraging the unique reactivity of this compound. As the demand for more selective and potent drugs continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate will undoubtedly increase.

References

Sources

Application

Use of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate as a building block in organic synthesis

An In-Depth Guide to the Synthetic Utility of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Polysubstituted Pyrrole Building Bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyrrole Building Block

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1] Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding, making it a privileged scaffold for interacting with biological targets. Within this class, polysubstituted pyrroles offer chemists the ability to fine-tune steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate , a highly valuable and strategically designed building block for organic synthesis. Its structure incorporates three key features that render it particularly useful for researchers in drug discovery and process development:

  • A Fully Substituted Pyrrole Core: The trimethyl-substituted ring possesses a defined and rigid geometry. The methyl groups enhance lipophilicity and provide steric bulk, which can be crucial for specific receptor interactions. Furthermore, the substitution pattern blocks the typically reactive α-positions, directing further functionalization to the N-H position or enabling transformations of the ester.

  • A Versatile Carboxylate Handle: The C2-carboxylate group serves as a key point for molecular elaboration, enabling the formation of amides, alcohols, aldehydes, or participation in cross-coupling reactions.

  • A Chemoselective tert-Butyl Ester: The tert-butyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions used in multi-step synthesis. Crucially, it can be selectively removed under acidic conditions that often leave other ester types (like methyl or ethyl) intact, providing a critical element of orthogonal protection strategy.[2]

This document provides a comprehensive overview of this reagent, including its synthesis, physicochemical properties, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is fundamental to successful synthesis. The key properties of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate are summarized below.

PropertyValueSource(s)
CAS Number 50634-31-6[3]
Molecular Formula C₁₂H₁₉NO₂[3]
Molecular Weight 209.28 g/mol [3]
Appearance White to off-white solid/chunks
Melting Point 139-141 °C[3]
Boiling Point 316.3 °C at 760 mmHg (Predicted)[3]
Density 1.025 g/cm³ (Predicted)[3]
Spectroscopic Characterization (Expected)
  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 8.0-8.5 ppm (broad s, 1H): N-H proton of the pyrrole ring.

    • δ 2.19 ppm (s, 3H): C5-Methyl protons.

    • δ 1.95 ppm (s, 3H): C4-Methyl protons.

    • δ 1.92 ppm (s, 3H): C3-Methyl protons.

    • δ 1.57 ppm (s, 9H): The characteristic singlet for the nine equivalent protons of the tert-butyl group.[4]

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~161 ppm: Ester carbonyl carbon (C=O).

    • δ ~125-130 ppm: Pyrrole ring carbons (C2, C5).

    • δ ~115-120 ppm: Pyrrole ring carbons (C3, C4).

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

    • δ ~28 ppm: Methyl carbons of the tert-butyl group (C(CH₃)₃).

    • δ ~10-12 ppm: Pyrrole ring methyl carbons.

Synthesis of the Building Block: A Representative Protocol

The target molecule can be efficiently prepared using a modified Knorr pyrrole synthesis, a classic and reliable method for constructing substituted pyrroles from an α-amino-ketone and a β-ketoester.[5] Because the required α-amino-β-ketoester is unstable, it is generated in situ via the reduction of an oxime precursor. The following protocol is based on a well-established procedure for a structurally similar compound, 2,3,4,5-tetramethylpyrrole, reported in Organic Syntheses.[6]

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediate In Situ Intermediate cluster_product Product R1 tert-Butyl 2-oximino-3-oxobutanoate Int1 tert-Butyl 2-amino-3-oxobutanoate R1->Int1 Reduction R2 3-Methyl-2,4-pentanedione Prod tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate R2->Prod Condensation & Cyclization R3 Zn, Acetic Acid R3->Int1 R3->Prod Int1->Prod Condensation & Cyclization

Caption: Knorr synthesis workflow for the target building block.

Protocol: Knorr Synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Materials:

  • tert-Butyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • 3-Methyl-2,4-pentanedione

  • Zinc dust (<10 micron, activated)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Oxime (Performed in a well-ventilated fume hood):

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl acetoacetate (1.0 equiv) and glacial acetic acid (approx. 5 mL per gram of ester).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in a minimum amount of water via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution of tert-butyl 2-oximino-3-oxobutanoate is used directly in the next step.

  • Reductive Condensation and Cyclization:

    • In a separate, larger three-necked flask equipped with a mechanical stirrer and thermometer, add 3-methyl-2,4-pentanedione (1.05 equiv) and glacial acetic acid (approx. 5 mL per gram).

    • To this solution, add activated zinc dust (2.5 equiv).

    • Begin vigorous stirring of the zinc slurry and slowly add the previously prepared cold oxime solution. The addition should be controlled to maintain an internal temperature of 60-70 °C (the reaction is exothermic). Use an ice bath to manage the temperature as needed.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-118 °C) for 1 hour to ensure the cyclization is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it over a large volume of ice-water (approx. 10x the volume of acetic acid used).

    • A precipitate should form. If it does not, or if the product is oily, extract the aqueous mixture with diethyl ether (3x volumes).

    • Combine the organic extracts and carefully neutralize by washing with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Causality and Experimental Insights:

  • In Situ Amine Generation: α-Amino ketones are prone to self-condensation.[5] Generating the amine in situ from the more stable oxime via zinc reduction is a classic strategy to circumvent this side reaction, ensuring it is trapped by the dione as it forms.

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves multiple roles: it is the solvent, it protonates the oxime to facilitate reduction, and it catalyzes the final condensation and dehydration steps to form the aromatic pyrrole ring.

  • Temperature Control: The initial nitrosation is kept cold to prevent decomposition of the product and side reactions. The subsequent reductive condensation is exothermic and must be controlled to prevent runaway reactions, but requires sufficient heat to drive the final cyclization to completion.

Applications and Protocols

This building block is a versatile precursor for more complex molecules. The following protocols detail two fundamental transformations: deprotection of the ester and functionalization of the pyrrole core.

Application 1: Acid-Catalyzed Deprotection to the Carboxylic Acid

The selective removal of the tert-butyl ester is arguably its most important application, unmasking the carboxylic acid for further reactions such as amide bond formation. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its volatility and effectiveness.

Deprotection_Workflow Start tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Product 3,4,5-Trimethyl-1H-pyrrole- 2-carboxylic Acid Start->Product Cleavage Reagents TFA DCM (0°C to RT) Reagents->Product Byproducts Isobutylene (gas) Excess TFA Product->Byproducts

Caption: Workflow for the deprotection of the tert-butyl ester.

Protocol: TFA-Mediated Deprotection

Materials:

  • tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup:

    • Dissolve the starting pyrrole ester (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Caution: The reaction generates isobutylene gas, so ensure adequate ventilation in a fume hood.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Work-up and Isolation:

    • Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (2x) can help remove the final traces of TFA.

    • The resulting crude solid is the pyrrole carboxylic acid, often as a TFA salt.

    • To obtain the free acid, triturate the solid with cold hexanes or a hexanes/ether mixture and collect the product by filtration. Wash the solid with cold hexanes and dry under vacuum.

Causality and Experimental Insights:

  • Mechanism of Cleavage: The reaction proceeds via protonation of the ester carbonyl by the strong acid (TFA), followed by elimination of the highly stable tert-butyl carbocation. This cation is then deprotonated to form isobutylene gas, which drives the reaction to completion.[7]

  • Choice of Solvent: DCM is an ideal solvent as it is inert to the acidic conditions and readily dissolves both the starting material and the acid.

  • Removal of TFA: TFA is corrosive and can interfere with subsequent reactions. Co-evaporation with a higher-boiling, non-polar solvent like toluene is an effective method for its azeotropic removal.

Application 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrrole.[8] In this case, with the C3, C4, and C5 positions blocked, formylation would be expected to occur at the N1 position if the reaction conditions are forcing enough, or not at all. A more common synthetic sequence would be to first protect the nitrogen (e.g., with a SEM or tosyl group), perform a transformation at the C2 position (like deprotection and conversion to another group), and then perform Vilsmeier-Haack at an unblocked carbon position.

However, if we consider a related substrate where the C5-methyl group is absent, the Vilsmeier-Haack reaction becomes a powerful tool for C5-formylation. The protocol below illustrates this key transformation, highlighting the versatility of the pyrrole scaffold.

Vilsmeier_Haack cluster_reagents Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Electorphile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Attack at C5 Pyrrole Pyrrole Substrate (e.g., tert-Butyl 3,4-dimethyl-2-pyrrolecarboxylate) Pyrrole->Intermediate Product Formylated Pyrrole Product Intermediate->Product Hydrolysis Aqueous Workup (e.g., NaOAc soln) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol: Vilsmeier-Haack Formylation of a C5-Unsubstituted Analogue

Materials:

  • tert-Butyl 3,4-dimethyl-2-pyrrolecarboxylate (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • N,N-Dimethylformamide (DMF, used as reagent and solvent)

  • 1,2-Dichloroethane (DCE, optional solvent)

  • Saturated sodium acetate solution

  • Ethyl acetate

Procedure:

  • Formation of the Vilsmeier Reagent (Performed at 0 °C in a fume hood):

    • To a flask containing anhydrous DMF (3.0 equiv), slowly add POCl₃ (1.2 equiv) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form (often as a solid or thick slurry).

  • Formylation Reaction:

    • Dissolve the pyrrole substrate in anhydrous DMF (or DCE) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate.

    • Heat the resulting mixture to 50-60 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Cool to room temperature and extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the C5-formylated pyrrole.

Causality and Experimental Insights:

  • The Electrophile: The true electrophile is not DMF or POCl₃, but the chloroiminium ion ([ClCH=N(CH₃)₂]⁺) formed upon their reaction. This is a moderately strong electrophile, ideal for reacting with the electron-rich pyrrole ring.[8]

  • Regioselectivity: Electrophilic substitution on pyrroles preferentially occurs at the C2 or C5 positions due to superior resonance stabilization of the cationic intermediate. With the C2 position occupied by the ester, formylation is directed to the C5 position.

  • Hydrolysis Step: The initial product of the electrophilic substitution is an iminium salt. This must be hydrolyzed during the workup to reveal the desired aldehyde functional group. Using a buffered basic solution like sodium acetate neutralizes the acidic mixture and facilitates this hydrolysis.

Summary and Future Prospects

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a synthetically powerful building block whose design anticipates the needs of modern medicinal and materials chemistry. The stability of the tert-butyl ester allows for complex synthetic manipulations on other parts of a molecule, while its selective removal provides a reliable method for late-stage functionalization. The substituted pyrrole core offers a rigid, lipophilic scaffold that can be further elaborated. The protocols detailed herein for its synthesis, deprotection, and functionalization provide a robust starting point for researchers aiming to incorporate this valuable motif into their next generation of target molecules, from novel therapeutics to advanced organic materials.

References

  • Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(1), 1635-1642. Available at: [Link]

  • PubChem. tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. Available at: [Link]

  • Jones, R. A.; Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119-122. Available at: [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014 , 57(24), 10257-10274. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 2023 , 28(15), 5789. Available at: [Link]

  • Herath, A.; Cosford, N. D. P. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 2010 , 12(22), 5182-5185. Available at: [Link]

  • Johnson, A. W.; Price, R. 2,3,4,5-tetramethylpyrrole. Organic Syntheses, 1961 , 41, 95. Available at: [Link]

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 2756-2767. Available at: [Link]

  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry, 2007 , 9(3), 421-434. Available at: [Link]

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube Video. Available at: [Link]

  • Herath, A.; Cosford, N. D. P. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC, 2010 . Available at: [Link]

  • Evans, D. A. Chemistry 206: Protecting Groups. Harvard University. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 2020 , 76(Pt 11), 1731–1735. Available at: [Link]

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Method

The Synthetic Versatility and Application of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and synthetic tractability ma...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in the design of novel therapeutic agents.[3][4] Among the vast array of pyrrole derivatives, tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate stands out as a versatile building block, offering a unique combination of steric and electronic features that are highly valuable in the development of targeted therapies, particularly in the realm of kinase inhibitors.[4] This technical guide provides an in-depth exploration of the experimental procedures involving this compound, from its synthesis to its application, designed for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold: Physicochemical Properties and Strategic Importance

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a polysubstituted pyrrole characterized by the presence of three methyl groups on the pyrrole ring and a tert-butyl ester at the 2-position. This specific substitution pattern imparts distinct physicochemical properties that are advantageous in drug design.

Key Physicochemical Characteristics:

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂Sigma-Aldrich[5]
Molecular Weight 209.28 g/mol Sigma-Aldrich[5]
Melting Point 139-141 °CSigma-Aldrich[5]
Appearance ChunksSigma-Aldrich[5]

The tert-butyl ester group serves as a sterically bulky and lipophilic moiety, which can be crucial for modulating the pharmacokinetic profile of a drug candidate. Furthermore, it can act as a protecting group for the carboxylic acid functionality, allowing for selective transformations at other positions of the molecule. The trimethylated pyrrole core provides a rigid scaffold with defined vectoral projections for substituents, enabling precise interactions with biological targets.

Synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate: A Proposed Protocol

Step 1: Paal-Knorr Synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid

The Paal-Knorr synthesis is a classical and highly efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7][8] For the synthesis of the trimethylated pyrrole carboxylic acid precursor, a suitable 1,4-dicarbonyl compound is 3-methyl-2,4-pentanedione, which would react with an aminating agent that also provides the carboxylate precursor.

Protocol: Paal-Knorr Synthesis

Materials:

  • 3-Methyl-2,4-pentanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (0.5 M)

  • Methanol/water mixture (9:1)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2,4-pentanedione (1 equivalent), ammonium acetate (1.2 equivalents), and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath and add 0.5 M hydrochloric acid to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid from a methanol/water mixture to afford the purified product.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the source of nitrogen for the pyrrole ring.

  • Glacial acetic acid acts as a catalyst to facilitate the condensation reaction.[6]

  • Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Acidification with HCl protonates the carboxylate, leading to the precipitation of the carboxylic acid.

  • Recrystallization is a standard purification technique to remove any unreacted starting materials or side products.

Caption: Workflow for the Paal-Knorr synthesis of the pyrrole carboxylic acid intermediate.

Step 2: Esterification to tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

The final step involves the esterification of the synthesized carboxylic acid with a tert-butyl group. A common and effective method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[9]

Protocol: tert-Butylation

Materials:

  • 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DCM or THF.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O) serves as the source of the tert-butoxycarbonyl group.

  • DMAP is a highly effective nucleophilic catalyst for this type of esterification.

  • Anhydrous conditions and an inert atmosphere are important to prevent the hydrolysis of Boc₂O and other side reactions.

  • Aqueous workup with sodium bicarbonate removes any unreacted carboxylic acid and acidic byproducts.

  • Column chromatography is a standard and effective method for purifying the final product to a high degree.

Caption: Workflow for the esterification to the final product.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Polysubstituted pyrroles are prevalent motifs in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] The rigid pyrrole core of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate provides a platform for the strategic placement of pharmacophoric groups that can interact with the ATP-binding site of kinases.

While specific examples detailing the use of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate in published SAR studies are limited, its structural features make it an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. This amide functionality is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions within the kinase active site.

Illustrative Application: Synthesis of a Pyrrole-2-carboxamide Library

The following protocol outlines a general procedure for the deprotection of the tert-butyl ester and subsequent amide coupling, demonstrating the utility of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate as a versatile intermediate.

Protocol: Deprotection and Amide Coupling

Part A: Deprotection of the tert-Butyl Ester

  • Dissolve tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid.

Part B: Amide Coupling

  • Dissolve the crude carboxylic acid from Part A in a suitable solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine).

  • Add the desired primary or secondary amine (1 equivalent).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the resulting amide by column chromatography or preparative HPLC.

This modular approach allows for the rapid generation of a library of pyrrole-2-carboxamides with diverse substituents, which can then be screened for their inhibitory activity against a panel of kinases.

application_workflow start tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate deprotection Deprotection (TFA/DCM) start->deprotection acid 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid deprotection->acid coupling Amide Coupling (HATU, Amine) acid->coupling library Library of Pyrrole-2-carboxamides coupling->library screening Kinase Inhibitory Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the application of the title compound in generating a kinase inhibitor library.

Safety and Handling

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step process involving a Paal-Knorr reaction and subsequent esterification. The strategic placement of methyl and tert-butyl ester groups on the pyrrole ring provides a unique combination of properties that are highly desirable for the development of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

  • Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Sun, W. et al. 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 7), o1697.
  • ResearchGate. Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]

  • ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]

  • Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • National Center for Biotechnology Information. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. [Link]

  • ResearchGate. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Semantic Scholar. Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. [Link]

  • ResearchGate. Synthesis of tert-butyl.... [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • National Center for Biotechnology Information. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

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Application

Application Notes and Protocols: Tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Introduction: The Strategic Value of the Polysubstituted Pyrrole Scaffold The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Polysubstituted Pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] In the landscape of drug discovery, the strategic design of molecular scaffolds for combinatorial chemistry is paramount for the efficient exploration of chemical space and the identification of novel therapeutic agents.[3] The tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate scaffold presents itself as a privileged starting point for the construction of diverse compound libraries. Its key features include:

  • A Rigid Heterocyclic Core: The pyrrole ring provides a defined three-dimensional arrangement of substituents, crucial for specific interactions with biological targets.

  • Multiple Points for Diversification: This scaffold offers several handles for chemical modification: the nucleophilic nitrogen atom, the three chemically distinct methyl groups, and the tert-butyl ester, which can be deprotected to reveal a carboxylic acid for further derivatization.

  • Favorable Physicochemical Properties: The lipophilic nature of the alkyl substituents and the tert-butyl group can be strategically modulated through chemical transformations to optimize drug-like properties.

This guide provides a comprehensive overview of the synthetic utility of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, detailing protocols for its synthesis and subsequent functionalization to generate combinatorial libraries for drug discovery programs.

Synthesis of the Core Scaffold: A Proposed Knorr-Type Pyrrole Synthesis

The proposed retrosynthetic analysis is outlined below:

G Scaffold tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Intermediate1 α-Amino-β-ketoester Scaffold->Intermediate1 Intermediate2 β-Ketoester Scaffold->Intermediate2 StartingMaterial2 3-Methyl-2,4-pentanedione StartingMaterial1 tert-Butyl acetoacetate Intermediate1->StartingMaterial1 StartingMaterial3 Sodium Nitrite Intermediate1->StartingMaterial3

Figure 1: Retrosynthetic analysis for the proposed synthesis of the core scaffold.

Protocol 1: Synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

This two-step protocol is adapted from established Knorr-type pyrrole syntheses.[4]

Step 1: Synthesis of tert-Butyl 2-amino-3-oxobutanoate

  • To a stirred solution of tert-butyl acetoacetate (1.0 equiv) in glacial acetic acid at 0-5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add zinc dust (2.0 equiv) portion-wise, keeping the temperature below 30 °C with an ice bath.

  • After the addition is complete, stir the mixture for an additional 1 hour at room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-amino-β-ketoester, which can be used in the next step without further purification.

Step 2: Condensation to form the Pyrrole Ring

  • To a stirred solution of the crude tert-butyl 2-amino-3-oxobutanoate (1.0 equiv) in glacial acetic acid, add 3-methyl-2,4-pentanedione (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate as a solid.

Diversification Strategies for Combinatorial Library Construction

The fully substituted pyrrole scaffold offers multiple avenues for chemical diversification, allowing for a systematic exploration of the surrounding chemical space.

G Scaffold tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate N-H C4-Me C3/C5-Me Ester N_Func N-Alkylation/ N-Arylation Scaffold:n->N_Func C4_Func C4-Methyl Oxidation Scaffold:c4->C4_Func C35_Func C3/C5-Methyl Halogenation Scaffold:c35->C35_Func Ester_Func Ester Deprotection & Amide Coupling Scaffold:ester->Ester_Func

Figure 2: Key diversification points on the pyrrole scaffold.

Protocol 2: N-Functionalization via Alkylation

The pyrrole nitrogen can be readily alkylated under basic conditions to introduce a wide range of substituents.

  • To a solution of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add the desired alkyl halide (R-X, 1.2 equiv) and stir the reaction at room temperature or with gentle heating (50-70 °C) until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

EntryAlkyl Halide (R-X)Typical Yield (%)
1Benzyl bromide85-95
2Ethyl bromoacetate70-80
34-Nitrobenzyl bromide80-90
4Propargyl bromide75-85

Table 1: Representative examples of N-alkylation reactions.

Protocol 3: Selective Oxidation of the C4-Methyl Group

The C4-methyl group can be selectively oxidized to a carboxylic acid ester, providing a valuable handle for further functionalization. This protocol is based on the DDQ-mediated oxidation of similar 4-methylpyrrole-2-carboxylates.[5]

  • To a solution of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (1.0 equiv) in dichloromethane, add a glycol (e.g., ethylene glycol, 15 equiv) as a nucleophile.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (4.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by flash column chromatography to afford the corresponding 2-hydroxyethyl ester at the C4-position.

Causality Behind Experimental Choices: The use of a glycol as a nucleophile in the DDQ oxidation directly leads to the formation of the corresponding ester. This is a highly efficient method for converting a methyl group into a functional group suitable for further elaboration in a combinatorial library.[5]

Protocol 4: Proposed Free-Radical Halogenation of C3/C5-Methyl Groups

The methyl groups at the C3 and C5 positions can potentially be functionalized via free-radical halogenation, providing a gateway to a variety of derivatives. This protocol is a starting point for optimization, based on standard conditions for benzylic and allylic halogenation.[6][7]

  • To a solution of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (1.0 equiv) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equiv per methyl group to be halogenated).

  • Add a radical initiator, such as a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction may yield a mixture of mono-, di-, and tri-halogenated products, as well as isomers.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • The resulting haloalkylpyrroles can be used as a mixture or separated by chromatography for subsequent nucleophilic substitution reactions to introduce further diversity.

Expert Insight: The electron-rich nature of the pyrrole ring can complicate free-radical reactions. Careful control of the reaction conditions, including the choice of solvent and initiator, will be crucial to achieve selective halogenation of the methyl groups over addition to the pyrrole ring.

Protocol 5: Deprotection of the tert-Butyl Ester and Amide Bond Formation

The tert-butyl ester can be readily cleaved under acidic conditions to unmask the carboxylic acid, which can then be coupled with a diverse range of amines.[8][9]

Step 1: Deprotection

  • Dissolve the tert-butyl pyrrolecarboxylate derivative (1.0 equiv) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting carboxylic acid is often used directly in the next step.

Step 2: Amide Coupling

  • To a solution of the crude pyrrole-2-carboxylic acid (1.0 equiv) in anhydrous DMF, add a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 equiv) and continue stirring at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Combinatorial Library Workflow

The following workflow illustrates how the described protocols can be integrated into a combinatorial library synthesis campaign.

G cluster_0 Scaffold Synthesis cluster_1 Diversification Step 1: N-Functionalization cluster_2 Diversification Step 2: C4-Functionalization cluster_3 Final Library Scaffold Synthesize Core Scaffold (Protocol 1) N_Func N-Alkylation with R1-X (Protocol 2) Scaffold->N_Func C4_Func C4-Methyl Oxidation (Protocol 3) N_Func->C4_Func R1_Library R1 Building Blocks (Alkyl Halides) R1_Library->N_Func Amide_C4 Amide Coupling with R2-NH2 C4_Func->Amide_C4 Final_Library Diverse Pyrrole Library Amide_C4->Final_Library R2_Library R2 Building Blocks (Amines) R2_Library->Amide_C4

Figure 3: A representative workflow for a two-step combinatorial library synthesis.

This workflow enables the rapid generation of a large number of analogs by first introducing diversity at the nitrogen (R1) and then further functionalizing the C4-position and coupling with a library of amines (R2). Similar workflows can be designed utilizing the other functionalization protocols.

Conclusion

Tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a highly valuable and versatile scaffold for combinatorial chemistry. Its multiple points of diversification, coupled with robust and adaptable synthetic protocols, allow for the systematic exploration of chemical space in the quest for novel drug candidates. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their discovery programs.

References

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - MDPI. Available at: [Link]

  • A novel one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence - PubMed. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. Available at: [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Combinatorial Chemistry in Drug Discovery - PMC - NIH. Available at: [Link]

  • Modification of Pyrrolo[2,1-a]isoquinolines and Polysubstituted Pyrroles via Methylenation with Acetyl Chloride and Dimethylsulfoxide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

  • Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol - J-STAGE. Available at: [Link]

  • Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System - ResearchGate. Available at: [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF - ResearchGate. Available at: [Link]

  • 10.1 Free Radical Halogenation | Organic Chemistry - YouTube. Available at: [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar. Available at: [Link]

  • Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines - PubMed. Available at: [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI. Available at: [Link]

  • Free Radical Halogenation - YouTube. Available at: [Link]

  • Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity - MDPI. Available at: [Link]

  • Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2 - Adichunchanagiri University. Available at: [Link]

  • Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions - PubMed. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Synthesis

The following Technical Support Guide is designed for researchers and process chemists synthesizing tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS: 50634-31-6). It addresses the specific challenges of the Knorr-typ...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS: 50634-31-6). It addresses the specific challenges of the Knorr-type condensation required for this sterically crowded, electron-rich pyrrole.

Status: Operational | Topic: Synthesis Troubleshooting & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists

System Overview: The Modified Knorr Pathway

The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically employs a modified Knorr Pyrrole Synthesis .[1] Unlike the classical synthesis of "Knorr's Pyrrole" (which yields a dicarboxylate), this target requires specific alkylation patterns on the precursors to achieve the 3,4,5-trimethyl substitution.

The Core Reaction System: The most robust route involves the condensation of tert-butyl 2-methylacetoacetate (Component A) with 3-amino-2-butanone (Component B), generated in situ from 2,3-butanedione monoxime via Zinc/Acetic Acid reduction.

  • Component A (Electrophile): tert-Butyl 2-methylacetoacetate (Provides C2-Ester, C3-Methyl).

  • Component B (Nucleophile): 3-Amino-2-butanone (Provides N, C4-Methyl, C5-Methyl).

Synthesis & Impurity Map

The following diagram illustrates the reaction logic and the origin of critical impurities.

KnorrSynthesis Precursor1 2,3-Butanedione Monoxime AminoKetone 3-Amino-2-butanone (In situ) Precursor1->AminoKetone Zn / AcOH Reduction Precursor2 tert-Butyl 2-methylacetoacetate Intermediate Enamine Intermediate Precursor2->Intermediate Condensation Impurity_Pre IMPURITY A: tert-Butyl acetoacetate (Unmethylated) DesMethyl IMPURITY C: tert-Butyl 3,5-dimethyl- 2-pyrrolecarboxylate Impurity_Pre->DesMethyl Reacts with Amino Ketone Pyrazine IMPURITY B: Tetramethylpyrazine (Dimer) AminoKetone->Pyrazine Self-Condensation (High pH / Low Temp) AminoKetone->Intermediate Product TARGET: tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate Intermediate->Product Cyclization - H2O Degradant IMPURITY D: Isobutylene + Carboxylic Acid Product->Degradant Thermal Cleavage (>60°C / Acid)

Figure 1: Reaction pathway showing the genesis of the target pyrrole and its primary impurities (Pyrazine, Des-methyl analog, and degradation products).

Troubleshooting Guide: Symptom-Based Diagnosis

Use this table to diagnose issues based on experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<40%) Pyrazine Formation The

-amino ketone intermediate is unstable and dimerizes to tetramethylpyrazine if not trapped immediately by the

-keto ester.
Ensure tert-butyl 2-methylacetoacetate is present in excess (1.1 eq) before starting the Zn reduction. Maintain temperature <15°C during addition.
Product is Sticky/Oily Residual Zinc Salts Zinc acetate complexes can be difficult to remove and often trap the product in a semi-solid matrix.Precipitate the product by pouring the reaction mixture into ice-water (10x volume) . If oil persists, wash the organic extract with 10% NH₄OH or EDTA solution to sequester Zn²⁺.
NMR shows extra doublet at ~6.0 ppm Des-methyl Impurity Presence of tert-butyl 3,5-dimethyl-2-pyrrolecarboxylate due to unmethylated starting material (tert-butyl acetoacetate).Check the purity of tert-butyl 2-methylacetoacetate. If synthesized in-house, ensure complete methylation (use MeI/K₂CO₃/Acetone and monitor by GC).
Loss of t-Butyl Group Acidic Hydrolysis The tert-butyl ester is acid-labile. Prolonged exposure to hot acetic acid or workup with strong acid causes isobutylene loss.Strict Temperature Control: Do not exceed 60-65°C during the reaction. Quench immediately into ice water. Avoid HCl in workup; use weak acids or neutral buffers.
Darkening / Black Tar Oxidative Polymerization Electron-rich pyrroles are prone to oxidation by air, especially in acidic media.Conduct the reaction under Inert Atmosphere (N₂/Ar) . Add a trace of antioxidant (e.g., sodium ascorbate) during workup if the product is stored in solution.

Deep Dive: Common Impurities

Impurity A: 2,3,5,6-Tetramethylpyrazine
  • Origin: Self-condensation of two molecules of 3-amino-2-butanone.

  • Mechanism: If the reduction of the oxime proceeds faster than the condensation with the keto-ester, the amine concentration builds up, favoring dimerization.

  • Identification:

    • 1H NMR: Singlet at ~2.5 ppm (CH3) in CDCl3; aromatic CH absent (fully substituted).

    • Appearance: Often a crystalline solid with a characteristic "nutty" or "roasted" odor.

  • Removal: This impurity is less polar than the pyrrole. It can often be removed by washing the crude solid with cold hexanes or via flash chromatography (low polarity fractions).

Impurity B: tert-Butyl 3,5-dimethyl-2-pyrrolecarboxylate (Des-methyl)
  • Origin: Contamination of the starting material tert-butyl 2-methylacetoacetate with tert-butyl acetoacetate.

  • Mechanism: The unmethylated keto-ester competes in the Knorr reaction. Due to less steric hindrance, it may react faster than the methylated species.

  • Identification:

    • 1H NMR: Look for a proton signal at position 4 (typically a doublet or broad singlet around 5.8 - 6.0 ppm ). The target molecule (trimethyl) has no ring protons.

  • Removal: Extremely difficult to separate by recrystallization due to structural similarity. Prevention is key: Purify the starting keto-ester via fractional distillation before use.

Impurity C: 3,4,5-Trimethyl-2-pyrrolecarboxylic Acid
  • Origin: Acid-catalyzed cleavage of the tert-butyl ester.

  • Mechanism:

    
    -Butyl esters undergo 
    
    
    
    hydrolysis (acid-catalyzed alkyl cleavage) releasing isobutylene. This is accelerated by heat and the acetic acid solvent.
  • Identification:

    • LC-MS: Mass shift of -56 Da (Loss of isobutylene).

    • Solubility: Soluble in aqueous base (NaHCO3), unlike the ester.

  • Removal: Wash the organic layer with saturated NaHCO3 . The acid impurity will partition into the aqueous phase.

Optimized Experimental Protocol

Objective: Synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate minimizing pyrazine and des-methyl impurities.

Reagents:

  • tert-Butyl 2-methylacetoacetate (1.0 equiv) [Must be >98% pure].

  • 2,3-Butanedione monoxime (1.05 equiv).

  • Zinc Dust (3.0 equiv) [Activated].

  • Glacial Acetic Acid (Solvent/Reagent).

  • Sodium Acetate (Buffer, optional, to mitigate acidity).

Step-by-Step Methodology:

  • Preparation of Zinc Slurry: In a 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge Glacial Acetic Acid (5 mL/g of precursor) and Zinc Dust (3.0 equiv).

    • Critical Control Point: Cool the slurry to 10-15°C . Do not freeze the acetic acid (MP ~16°C), but keep it cool to control the exotherm.

  • Pre-mixing Reactants: In a separate beaker, dissolve tert-Butyl 2-methylacetoacetate (1.0 equiv) and 2,3-Butanedione monoxime (1.05 equiv) in a minimal amount of acetic acid.

    • Why? Premixing ensures that as soon as the oxime is reduced to the amine on the Zinc surface, the keto-ester is immediately available for trapping, suppressing pyrazine formation.

  • Controlled Addition: Add the reactant solution to the Zinc slurry dropwise.

    • Rate: Maintain internal temperature < 60°C .[2][3] The reaction is highly exothermic.[3]

    • Observation: The mixture will turn yellow/orange.

  • Reaction & Workup: After addition, heat the mixture to 60-65°C for 1-2 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1). Look for disappearance of keto-ester.

    • Quench: Decant the liquid from excess Zinc into a beaker of crushed ice/water (10x volume) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the crude solid.

    • Wash 1: Water (to remove acetic acid/Zn salts).

    • Wash 2: Saturated NaHCO3 (to remove acid impurity).

    • Recrystallization: Dissolve in hot Ethanol or Methanol/Water . Allow to cool slowly.

    • Yield Target: 50-65%.

Frequently Asked Questions (FAQs)

Q: Can I use tert-butyl acetoacetate and methylate it in situ? A: No. In situ methylation is not compatible with the Knorr conditions (acidic, reducing). You must synthesize and purify tert-butyl 2-methylacetoacetate separately (using MeI and a base like K2CO3 in acetone) prior to the pyrrole synthesis.

Q: My product turned pink/red upon drying. Is it ruined? A: Not necessarily. Pyrroles are "pyrrolic" (red) by nature when oxidized. A slight pink hue indicates trace oxidation (pyrrole red). If the bulk material is off-white or pale yellow, it is acceptable. If deep red/black, repurify via a short silica plug.

Q: Why use the tert-butyl ester instead of the ethyl ester? A: The tert-butyl group serves as a robust protecting group that can be removed under mild acidic conditions (e.g., TFA) or thermal conditions, avoiding the harsh saponification (strong base) required for ethyl esters, which might be incompatible with other functional groups in complex molecule synthesis.

Q: How do I store the purified compound? A: Store in a tightly sealed vial at -20°C , protected from light. Pyrroles are light-sensitive and prone to autoxidation.

References

  • Knorr Pyrrole Synthesis Mechanism & Scope

    • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. "Knorr Pyrrole Synthesis". John Wiley & Sons.
  • Synthesis of tert-Butyl Pyrrole-2-carboxylates

    • Smith, K. M., Craig, G. W., Eivazi, F., & Martynenko, Z. (1980).[4] "Convenient Synthesis of tert-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles". Synthesis, 1980(6), 493-495.[4]

  • General Pyrrole Handling & Stability

    • Gribble, G. W. (2002). "Pyrroles".[2][3][5][6][7][8][9][10] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 9.

  • Paal-Knorr vs.

    • Amarnath, V., & Amarnath, K. (1995).[7] "Intermediates in the Paal-Knorr Synthesis of Furans". The Journal of Organic Chemistry, 60(2), 301-307. (Provides mechanistic insights relevant to dicarbonyl condensation).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Pyrrole derivatives are foundational in numerous natural products and pharmaceuticals, making their efficient synthesis paramount.[1] This document provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you overcome common challenges and significantly improve your reaction yields.

Section 1: Understanding the Synthetic Pathway

The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is typically achieved via the Knorr pyrrole synthesis .[2] This robust reaction involves the condensation of an α-amino-ketone with a β-ketoester.[3] For this specific target molecule, the most effective strategy involves the reaction between 3-methyl-2,4-pentanedione and tert-butyl 2-amino-3-oxobutanoate. The latter is conveniently generated in situ from tert-butyl acetoacetate through nitrosation and subsequent reduction.

This two-step, one-pot procedure is efficient but requires careful control of reaction conditions to maximize yield and minimize side-product formation.

Reaction_Scheme TBAA tert-Butyl Acetoacetate NaNO2 NaNO2, Acetic Acid oxime Intermediate Oxime NaNO2->oxime 1. Nitrosation diketone 3-Methyl-2,4-pentanedione product tert-Butyl 3,4,5-trimethyl- 2-pyrrolecarboxylate diketone->product reducer Zn dust aminoketone α-Amino-ketoester (in situ) reducer->aminoketone 2. Reduction aminoketone->product 3. Knorr Condensation

Caption: Overall reaction scheme for the Knorr synthesis of the target pyrrole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low (<40%). What are the most likely causes and how do I investigate?

A low yield is the most frequent complaint and can stem from multiple points in the reaction sequence. The process should be dissected into two key stages for effective troubleshooting:

  • Stage 1: Formation of the α-Amino-ketoester Intermediate: Issues here prevent the final condensation from occurring efficiently.

  • Stage 2: The Knorr Condensation: Problems in this stage mean the intermediate is formed but does not convert to the final product.

The following decision tree can help pinpoint the problem area:

Troubleshooting_Tree start Low Overall Yield (<40%) check_stage1 Analyze Stage 1: α-Amino-ketoester Formation start->check_stage1 check_stage2 Analyze Stage 2: Knorr Condensation check_stage1->check_stage2 Stage 1 appears OK (e.g., by TLC) nitrosation_issue Problem: Incomplete Nitrosation Solution: See Q2 check_stage1->nitrosation_issue Is nitrosation step sluggish or incomplete? reduction_issue Problem: Incomplete Reduction Solution: Activate Zn, check temp. check_stage1->reduction_issue Is reduction step inefficient? condensation_issue Problem: Poor Condensation Solution: See Q3 check_stage2->condensation_issue Do starting materials remain after reflux? tar_issue Problem: Product Degradation (Tar) Solution: See Q4 check_stage2->tar_issue Is significant tar/ polymer forming? Mechanism cluster_0 Knorr Condensation Mechanism A α-Amino-ketoester + Diketone B Enamine Intermediate A->B Condensation (-H₂O) C Cyclized Intermediate (Hemiaminal) B->C Intramolecular Attack D Final Pyrrole Product C->D Dehydration (-H₂O)

Sources

Troubleshooting

Deprotection of the tert-butyl ester in pyrrole systems

Technical Guide: Cleavage of tert-Butyl Esters in Pyrrole Systems Introduction Welcome to the technical support hub for pyrrole chemistry. You are likely here because you are attempting to remove a tert-butyl ester from...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cleavage of tert-Butyl Esters in Pyrrole Systems

Introduction

Welcome to the technical support hub for pyrrole chemistry. You are likely here because you are attempting to remove a tert-butyl ester from a pyrrole ring and are encountering one of three classic failure modes: polymerization (red tar) , alkylation (impurities) , or decarboxylation (missing product) .

Pyrroles are


-excessive heterocycles. While the tert-butyl ester is classically removed via acidolysis (generating a tert-butyl carbocation), the electron-rich pyrrole ring acts as an internal nucleophile, readily attacking the carbocation (Friedel-Crafts alkylation) or polymerizing under the acidic conditions required for deprotection.

This guide provides self-validating protocols to navigate these competing pathways.

Module 1: Standard Protocols & Optimization

"The Gold Standard with Safety Nets"

For robust substrates, Trifluoroacetic Acid (TFA) remains the most efficient reagent. However, in pyrrole chemistry, scavengers are not optional ; they are required to prevent the "re-alkylation" of the pyrrole ring by the ejected tert-butyl cation.

Protocol A: The Scavenger Cocktail (TFA/DCM/Silane)

Best for: Standard pyrroles where the carboxylic acid product is moderately stable.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3]

  • Dichloromethane (DCM)[1][2]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).[3]

    • Why Silanes? Unlike water or thioanisole, silanes irreversibly quench the tert-butyl cation via hydride transfer, forming isobutane and silyl species, preventing equilibrium-based alkylation [1].

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (

    
     concentration).
    
  • Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equivalents).

    • Checkpoint: The solution should be clear.

  • Acidolysis: Cool to

    
    . Add TFA dropwise to reach a ratio of 1:1 or 1:2 (TFA:DCM).
    
  • Monitoring: Warm to room temperature. Monitor by TLC/LCMS.[2] Reaction typically completes in 1–3 hours.

  • Workup (Critical):

    • Do not heat to remove TFA.

    • Co-evaporate with toluene (

      
      ) on a rotary evaporator at 
      
      
      
      to remove TFA azeotropically.
Mechanism of Action & Failure

The following diagram illustrates the competition between the desired pathway (isobutylene elimination/scavenging) and the failure pathway (pyrrole alkylation).

G Start Pyrrole-COOtBu Inter [t-Butyl Cation]+ Start->Inter TFA (H+) Product Pyrrole-COOH Inter->Product Cleavage Isobutylene Isobutylene (Gas) Inter->Isobutylene E1 Elimination Scavenged Isobutane (Inert) Inter->Scavenged + Silane (TES) (Hydride Transfer) SideProduct t-Butyl-Pyrrole (Alkylated Impurity) Inter->SideProduct + Pyrrole Ring (Friedel-Crafts)

Figure 1: Mechanistic divergence during acidolysis. The presence of Silane (Green path) intercepts the cation before it attacks the Pyrrole ring (Red path).

Module 2: Troubleshooting Common Failures

"Help, my reaction failed."

Issue 1: "The reaction turned into a black/red tar."

Diagnosis: Acid-catalyzed polymerization. The Science: Pyrroles are extremely sensitive to strong acids. Protonation can occur at the


-position (C2/C5), leading to electrophilic attack by another pyrrole molecule, initiating a polymer chain.
The Fix: 
  • Dilution: Decrease concentration to

    
     to reduce intermolecular collisions.
    
  • Switch Reagent: Abandon TFA. Switch to Titanium Tetrachloride (TiCl

    
    )  (See Module 3). Lewis acids coordinate the ester oxygen without generating a high concentration of free protons [2].
    
Issue 2: "The starting material is gone, but I can't find the product."

Diagnosis: Decarboxylation.[4][5][6][7] The Science: Pyrrole-2-carboxylic acids are inherently unstable. The protonated pyrrole ring (at C2) acts as a leaving group, facilitating the loss of CO


. This is accelerated by heat and strong acid [3].
The Fix: 
  • Avoid Isolation: Do not try to isolate the free acid.

  • Immediate Coupling: Perform the deprotection, remove volatiles at low temperature (

    
    ) , and immediately add the coupling partner (amine/alcohol) and coupling reagent (EDC/HATU) to the crude residue.
    
  • Salt Formation: Isolate as the lithium or sodium salt (using LiOH/NaOH hydrolysis instead of acidolysis) if the substrate tolerates base.

Issue 3: "I see a +56 mass shift in LCMS."

Diagnosis: tert-Butylation (Friedel-Crafts Alkylation). The Science: The t-butyl cation was not scavenged fast enough and attacked the pyrrole ring. The Fix:

  • Increase Scavenger: Increase TES to 10 equivalents.

  • Change Scavenger: Add 1,3-dimethoxybenzene or thioanisole as a "sacrificial" electron-rich aromatic to outcompete the pyrrole.

Module 3: Advanced & Alternative Methods

"Plan B: When TFA fails"

When the substrate is too sensitive for TFA, use Lewis Acid mediated cleavage. This is the preferred method for complex pharmaceutical intermediates.

Protocol B: The Lewis Acid Method (TiCl )

Best for: Highly acid-sensitive pyrroles prone to polymerization.

Reagents:

  • Titanium Tetrachloride (TiCl

    
    )
    
  • Dichloromethane (DCM)[1][2]

Step-by-Step:

  • Cool a solution of the pyrrole ester in DCM (

    
    ) to 
    
    
    
    .
  • Add TiCl

    
     (2.0 – 3.0 equivalents) dropwise.
    
    • Observation: The solution may turn yellow/orange (complex formation).

  • Stir at

    
     for 1–4 hours.
    
  • Quench: Pour carefully into a mixture of ice and NaHCO

    
     (aq).
    
  • Extraction: Extract with EtOAc. The carboxylic acid is often in the aqueous phase if pH is basic; adjust pH to ~4 carefully to extract the free acid.

Comparative Data: Reagent Selection Guide
MethodReagent SystemAcid StrengthRisk: PolymerizationRisk: AlkylationRecommendation
Standard TFA / DCM / TESHigh (Brønsted)ModerateLow (with TES)General use.
Mild Formic AcidMediumLowModerateGood for simple substrates.
Selective TiCl

/ DCM
High (Lewis)Very Low LowBest for sensitive pyrroles.
Thermal Silica Gel / TolueneNoneLowHighOnly for very stable systems.
Decision Logic for Deprotection

DecisionTree Start Start: Pyrrole-COOtBu Check1 Is the Pyrrole Ring Electron-Rich/Sensitive? Start->Check1 TFA Method A: TFA + Silane (Standard) Check1->TFA No (Stable) TiCl4 Method B: TiCl4 (Lewis Acid) Check1->TiCl4 Yes (Sensitive) Check2 Did Polymerization Occur? (Red Tar) TFA->Check2 Result? Check2->TFA No (Success) Check2->TiCl4 Yes (Failed)

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

References

  • Pearson, D. A., et al. (1989).[3] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[3][8] Tetrahedron Letters, 30(21), 2739-2742.[3]

  • Marcantoni, E., et al. (2001).[9] "A Mild and Selective Method for the Cleavage of tert-Butyl Esters."[2][7][10] The Journal of Organic Chemistry, 66(12), 4430-4432.

  • Liang, J., et al. (2009). "Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid."[5][6] Journal of the American Chemical Society, 131(33), 11674-11675.[6] [6]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters).

Sources

Optimization

Technical Support Center: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Welcome to the dedicated technical support guide for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. This resource is designed for chemistry professionals engaged in research and development. Here, we address common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. This resource is designed for chemistry professionals engaged in research and development. Here, we address common and complex challenges encountered during the handling, storage, and experimental use of this versatile pyrrole derivative. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure the integrity and success of your work.

Section 1: Compound Overview and Key Properties

Before delving into troubleshooting, a clear understanding of the compound's fundamental properties is essential. This substituted pyrrole features a sterically bulky tert-butyl ester protecting group, which dictates much of its chemical behavior, particularly its stability and deprotection strategy.[1]

PropertyValueSource
CAS Number 50634-31-6[2]
Molecular Formula C₁₂H₁₉NO₂PubChem
Molecular Weight 209.29 g/mol PubChem
Appearance White to off-white solid/powder[2]
Melting Point 139-141 °C[2]
Primary Application Intermediate in chemical synthesis[2]

Section 2: Safety, Handling, and PPE

Proper handling is the foundation of any successful and safe experiment. While this specific compound lacks extensive hazard data, we can infer best practices from related chemical structures, such as other pyrroles and tert-butylated compounds.

Question: What are the primary hazards associated with tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and what PPE is required?

Answer: While a specific, comprehensive GHS classification for this exact molecule is not readily available, related pyrrole and ester compounds are often classified as skin, eye, and respiratory irritants.[3][4] Therefore, a cautious approach is mandatory.

  • Inferred Hazards:

    • Skin/Eye Irritation: Similar to many organic solids, the powder can cause mechanical or chemical irritation upon contact.[3][5]

    • Respiratory Irritation: Inhalation of fine dust should be avoided as it may irritate the respiratory tract.[3][4]

    • Thermal Decomposition: When heated to decomposition, nitrogen and carbon oxides may be released.[6]

  • Mandatory PPE & Handling Protocol:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[7][8]

    • Eye Protection: Wear chemical safety goggles or a face shield.[5][9]

    • Hand Protection: Use nitrile or other appropriate chemical-resistant gloves. Wash hands thoroughly after handling.[5][10]

    • Body Protection: A standard lab coat is required.

    • Spill Management: In case of a spill, avoid creating dust. Gently sweep the solid material into a suitable container for disposal.[8][11]

G cluster_workflow Safe Handling Workflow receive Receive Compound (Verify Integrity) prepare Don PPE (Gloves, Goggles, Lab Coat) receive->prepare Before Opening handle Handle in Fume Hood (Weighing, Transfer) prepare->handle Critical Step experiment Perform Experiment handle->experiment cleanup Clean Work Area & Decontaminate Glassware experiment->cleanup dispose Dispose of Waste (Follow Institutional Policy) cleanup->dispose G start Insolubility Issue Encountered check_purity 1. Verify Compound Purity (TLC, NMR) start->check_purity heat_sonicate 2. Apply Energy (Gentle Heating / Sonication) check_purity->heat_sonicate is_dissolved1 Is it dissolved? heat_sonicate->is_dissolved1 adjust_solvent 3. Adjust Solvent System (Try co-solvents or new solvent) is_dissolved1->adjust_solvent No success Proceed with Reaction is_dissolved1->success Yes is_dissolved2 Is it dissolved? adjust_solvent->is_dissolved2 consult Consult Literature for Similar Scaffolds is_dissolved2->consult No is_dissolved2->success Yes G start Incomplete Deprotection check_acid 1. Verify Acid Stoichiometry (Is TFA in large excess?) start->check_acid increase_time 2. Increase Reaction Time / Temp (e.g., 2h -> overnight at RT) check_acid->increase_time is_complete1 Is it complete? increase_time->is_complete1 add_scavenger 3. Add Scavenger (e.g., TIS) (To prevent product inhibition) is_complete1->add_scavenger No success Workup & Purification is_complete1->success Yes is_complete2 Is it complete? add_scavenger->is_complete2 stronger_acid 4. Consider Alternative Acid (e.g., HCl in Dioxane) is_complete2->stronger_acid No is_complete2->success Yes

Caption: Decision tree for troubleshooting incomplete tert-butyl ester deprotection.

References

  • United Initiators. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • LyondellBasell. (2018). GPS Safety Summary Tert-Butyl Hydroperoxide (T-Hydro Solution). Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Khazaei, S., et al. (2020). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 25(1), 123. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Nielsen, T. E., et al. (2006). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry, 8(5), 747–757. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl peroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2018). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

This guide functions as a specialized Technical Support Center for the analysis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate . It is designed to move beyond generic advice, offering causal analysis and self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the analysis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate . It is designed to move beyond generic advice, offering causal analysis and self-validating protocols for drug development professionals.

Status: Operational Lead Scientist: Senior Application Specialist Topic: HPLC Method Development & Troubleshooting

Compound Profile & Analytical Context

Before initiating any chromatographic workflow, you must understand the physicochemical "personality" of your analyte. This molecule is a classic Knorr pyrrole intermediate, often utilized in porphyrin synthesis or as a singlet oxygen trap.

FeatureTechnical SpecificationAnalytical Implication
Structure Pyrrole core + 3 Methyls + tert-Butyl EsterHighly lipophilic; requires high organic mobile phase strength.
Chromophore Conjugated Pyrrole EsterUV Active. Primary absorption

nm; Secondary band

nm.
Stability Acid-Labile Ester CRITICAL: The tert-butyl group is designed to cleave in strong acid (e.g., TFA). Mobile phase pH < 2.5 may cause on-column hydrolysis.
Reactivity Electron-rich PyrroleSusceptible to oxidation. Samples may degrade (darken) if left in clear vials under light.

Method Development & Optimization (The "Setup")

Q: What is the recommended starting column and mobile phase?

A: Do not use a generic C18 without considering the pyrrole nitrogen.

  • Column: Use a C18 (ODS) column with high carbon load and extensive end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why? The pyrrole nitrogen is weakly basic (

      
       for deprotonation, but the lone pair is involved in aromaticity). However, interactions with free silanols on the silica support can still cause peak tailing. End-capping mitigates this.
      
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7). Avoid Trifluoroacetic Acid (TFA) at high concentrations (>0.1%) or high temperatures to prevent ester cleavage.

    • Solvent B: Acetonitrile (MeCN). MeCN is preferred over Methanol due to lower backpressure and better solubility for this lipophilic compound.

  • Gradient: Start with a steep gradient (50% B to 95% B over 10 mins) because the trimethyl and tert-butyl groups make the molecule very hydrophobic.

Q: Which detection wavelength provides the best signal-to-noise ratio?

A: While the pyrrole ring absorbs strongly at low wavelengths (<210 nm), this region is noisy due to solvent cut-off.

  • Recommendation: Set your Diode Array Detector (DAD) to 245 nm (bandwidth 4 nm) as the primary channel.

  • Reference: Substituted pyrroles typically exhibit a bathochromic shift due to the ester conjugation, pushing the absorption into the 240–260 nm range, which is more selective than 210 nm [1].

Q: How should I prepare the sample to prevent precipitation?

A: The compound is practically insoluble in pure water.

  • Protocol: Dissolve the standard in 100% Acetonitrile or Methanol to create a stock solution. Dilute to working concentration with 50:50 MeCN:Water.

  • Caution: If your starting mobile phase is high aqueous (e.g., 90% water), injecting a 100% MeCN sample slug may cause "solvent effect" peak distortion (fronting). Ensure the injection volume is low (<10 µL) if the solvent strength mismatches the mobile phase.

Troubleshooting Guides (The "Fix")

Scenario A: "My retention time is shifting, and a new peak is appearing."

Diagnosis: This is the hallmark of On-Column Hydrolysis .

  • Mechanism: The tert-butyl ester is acid-labile.[1] If you are using 0.1% TFA and a column temperature >40°C, you are actively deprotecting the molecule during the run. The new, earlier-eluting peak is likely the corresponding carboxylic acid (3,4,5-trimethyl-2-pyrrolecarboxylic acid).

  • The Fix:

    • Switch acid modifier to Formic Acid (weaker acid).

    • Lower column temperature to 25°C - 30°C .

    • Check the "Ghost Peak" retention time against a hydrolyzed standard.

Scenario B: "The peak is tailing severely (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions.

  • The Fix:

    • Buffer: Add 10-20 mM Ammonium Acetate to the aqueous phase. The ammonium ions compete for the silanol sites, sharpening the pyrrole peak.

    • Column Age: Old columns lose their end-capping. Replace the column if the test mix also tails.

Scenario C: "Sample signal decreases over 24 hours in the autosampler."

Diagnosis: Oxidative Degradation.

  • Mechanism: Electron-rich pyrroles are prone to oxidation by singlet oxygen or radical mechanisms, especially in solution [2].

  • The Fix:

    • Use Amber Vials to block light.

    • Keep the autosampler temperature at 4°C .

    • Add a radical scavenger (e.g., BHT) only if it does not interfere with the chromatography (rarely needed if temp/light are controlled).

Visualized Workflows (Graphviz)

Diagram 1: Method Development Logic

This flowchart illustrates the decision-making process for optimizing the separation of lipophilic pyrroles.

MethodDev Start Start: Method Development Solubility Check Solubility (Use MeCN/MeOH) Start->Solubility ColumnSel Select Column (C18 End-capped) Solubility->ColumnSel MobilePhase Mobile Phase Selection ColumnSel->MobilePhase AcidCheck Is Mobile Phase pH < 2.5? MobilePhase->AcidCheck Warn RISK: t-Butyl Hydrolysis AcidCheck->Warn Yes (TFA) Optimum Use 0.1% Formic Acid or Ammonium Acetate AcidCheck->Optimum No (Formic/Neutral) Warn->Optimum Switch Modifier RunGradient Run Scouting Gradient (50-100% B) Optimum->RunGradient Detection Detect @ 245 nm RunGradient->Detection

Caption: Step-by-step logic for establishing a stable HPLC method for acid-sensitive pyrrole esters.

Diagram 2: Troubleshooting Decision Tree

Use this tree to diagnose peak shape and stability issues.

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Drift Retention Shift / New Peak Issue->Drift Silanol Silanol Interaction Tailing->Silanol Asymmetry > 1.5 Hydrolysis Ester Hydrolysis Drift->Hydrolysis Earlier eluting peak FixTail Add NH4OAc or Change Column Silanol->FixTail FixHyd Remove TFA Lower Temp (<30°C) Hydrolysis->FixHyd

Caption: Diagnostic pathways for resolving common chromatographic anomalies with BTMPC.

Experimental Protocol: System Suitability Test (SST)

To ensure your data is trustworthy (Trustworthiness), every analytical run must include a self-validating System Suitability Test.

Objective: Verify column performance and analyte stability before running unknown samples.

  • Preparation: Prepare a standard solution of the analyte at 100 µg/mL in 50:50 MeCN:Water.

  • Injection: Inject the standard 5 times consecutively.

  • Acceptance Criteria:

    • Retention Time %RSD:

      
       (Verifies pump stability).
      
    • Peak Area %RSD:

      
       (Verifies injector precision and solubility).
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Verifies column health).
    • Resolution (

      
      ):  If an impurity is present (e.g., the hydrolyzed acid), 
      
      
      
      .

References

  • Denham, K., & Milofsky, R. E. (1998).[2] Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Analytical Chemistry, 70(19), 4081-4085.[2]

  • Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl 3,5-dimethyl-2-pyrrolecarboxylate. Journal of Organic Chemistry, 50(26), 5598–5604. (Contextual grounding for pyrrole ester stability).
  • Przybytek, M., et al. (2022).[3] Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC International.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Abstract This guide provides a comprehensive technical overview of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. We present a detailed characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. We present a detailed characterization of its physicochemical and spectroscopic properties, benchmarked against structurally similar pyrrole derivatives to highlight the influence of substitution patterns on its empirical attributes. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis and characterization, underpinned by mechanistic insights and comparative data analysis to facilitate its effective utilization in research and development pipelines.

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the pyrrole ring dictates the molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS No. 50634-31-6) is a valuable synthetic intermediate, offering a fully substituted pyrrole core with a sterically hindered tert-butyl ester protecting group.[3] This guide aims to provide an in-depth characterization of this compound, offering a comparative analysis against other pyrrole esters to elucidate critical structure-property relationships.

Section 1: Physicochemical & Spectroscopic Profile

The empirical properties of a compound are foundational to its application. The fully substituted nature and the bulky tert-butyl ester of this molecule confer distinct characteristics.

Physicochemical Properties

The key physical and chemical properties of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate are summarized below. The melting point of 139-141 °C is indicative of a stable, crystalline solid under standard conditions.[3]

PropertyValueSource
CAS Number 50634-31-6[3][4]
Molecular Formula C₁₂H₁₉NO₂[3]
Molecular Weight 209.28 g/mol [3]
Appearance Chunks / Solid[3]
Melting Point 139-141 °C (lit.)[3]
InChI Key JPUCLUDOOSRGFH-UHFFFAOYSA-N[3]
Spectroscopic Signature Analysis

Spectroscopic analysis is essential for unambiguous structural confirmation. The following data represent the expected spectral characteristics for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, based on established principles of NMR, IR, and mass spectrometry for pyrrole derivatives.[5][6][7]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry and the presence of methyl singlets.

    • ~8.0-9.0 ppm (singlet, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring. Its chemical shift can be highly variable and dependent on solvent and concentration due to hydrogen bonding.

    • ~2.1 ppm (singlet, 3H): This signal is assigned to the C5-methyl group.

    • ~1.9 ppm (singlet, 3H): Attributed to the C4-methyl group.

    • ~1.8 ppm (singlet, 3H): Attributed to the C3-methyl group. The precise ordering of these methyl signals may vary slightly.

    • ~1.5 ppm (singlet, 9H): A strong, characteristic singlet representing the nine equivalent protons of the tert-butyl group. Its upfield shift is typical for protons on a bulky, sp³-hybridized carbon attached to an oxygen atom.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework.

    • ~161 ppm: Carbonyl carbon (C=O) of the ester group.

    • ~125-135 ppm: Quaternary carbons of the pyrrole ring (C2, C3, C4, C5).

    • ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

    • ~10-15 ppm: The three distinct methyl carbons attached to the pyrrole ring (C3-CH₃, C4-CH₃, C5-CH₃).

  • IR (Infrared) Spectroscopy: IR spectroscopy reveals the presence of key functional groups.

    • ~3300-3400 cm⁻¹: A moderate to sharp peak corresponding to the N-H stretching vibration.

    • ~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl and tert-butyl groups.

    • ~1680-1700 cm⁻¹: A strong absorption band characteristic of the C=O (ester) stretching vibration. The position indicates conjugation with the pyrrole ring.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

    • Expected [M+H]⁺: 210.1489 m/z, corresponding to the molecular formula C₁₂H₂₀NO₂⁺.

Section 2: Comparative Analysis with Structural Analogs

To understand the unique contributions of the tert-butyl ester and the trimethyl substitution, we compare the target compound with two logical alternatives: an ethyl ester analog and a pyrrole with fewer ring substituents.

  • Alternative 1: Ethyl 3,4,5-trimethyl-2-pyrrolecarboxylate: This analog directly probes the effect of the ester group by replacing the bulky tert-butyl group with a smaller ethyl group.

  • Alternative 2: 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: This compound introduces a second carboxylate group, altering the electronic properties and symmetry of the ring.[8]

Featuretert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Alternative 1 (Ethyl Ester) Alternative 2 (Di-ester)
Molecular Weight 209.28 g/mol 181.23 g/mol 253.29 g/mol [8]
Ester Group tert-ButylEthyltert-Butyl and Methyl
Predicted Polarity LowerHigherHigher
Key ¹H NMR Difference Singlet at ~1.5 ppm (9H)Quartet at ~4.2 ppm (2H), Triplet at ~1.3 ppm (3H)Additional singlet for methyl ester (~3.7 ppm)
Synthetic Utility Bulky group offers steric protection and is readily cleaved under acidic conditions.More traditional ester, cleaved by saponification.Bifunctional, allowing for differential reactivity.

Causality Behind Differences: The choice of ester group is a critical decision in a synthetic pathway. The tert-butyl ester provides significant steric bulk and is stable to basic and nucleophilic conditions, yet it can be selectively removed with mild acid (e.g., trifluoroacetic acid). This orthogonality is highly valued in multi-step synthesis. In contrast, the ethyl ester (Alternative 1) is less bulky and is typically removed via saponification (hydrolysis with a base like NaOH), a condition that might affect other functional groups in a complex molecule. The di-ester (Alternative 2) presents a scaffold for creating more complex, unsymmetrical derivatives by selectively hydrolyzing one of the ester groups.[9]

Section 3: Synthesis and Mechanistic Insights

Substituted pyrroles are commonly synthesized via condensation reactions. The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, is a robust and widely used method.[9][10]

Workflow for Knorr Pyrrole Synthesis

G cluster_prep In-situ Amine Preparation cluster_condensation Condensation & Cyclization A β-Ketoester Oxime B Reduction (Zn/Acetic Acid) A->B C α-Amino-ketone B->C E Condensation C->E D β-Ketoester (e.g., tert-Butyl Acetoacetate) D->E F Enamine Intermediate G Intramolecular Cyclization F->G H Dehydration G->H I Final Product: tert-Butyl Pyrrolecarboxylate H->I

Caption: Knorr synthesis workflow for pyrrole carboxylates.

Detailed Synthetic Protocol (Knorr Synthesis)

This protocol is an illustrative example based on the principles of the Knorr synthesis.[9][11]

  • Preparation of the α-Amino Ketone (In Situ):

    • Dissolve one equivalent of a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate) in glacial acetic acid in a round-bottom flask equipped with a stir bar and cooled in an ice-salt bath (0-5 °C).

    • Slowly add one equivalent of aqueous sodium nitrite solution dropwise, maintaining the temperature below 10 °C. This reaction forms the α-oximino-β-ketoester.

    • In a separate reaction vessel, prepare a stirred solution of the second carbonyl component (e.g., 3-methyl-2,4-pentanedione) in glacial acetic acid.

    • Slowly and concurrently add the prepared oxime solution and an excess of zinc dust to the second vessel. The reaction is exothermic and requires careful temperature control with external cooling to maintain it at or below 40 °C. The zinc reduces the oxime to the amine in situ.

  • Condensation and Cyclization:

    • The newly formed α-amino ketone immediately reacts with the second carbonyl component in the acidic medium.

    • The initial step is the formation of an enamine intermediate.

    • This is followed by an intramolecular cyclization where the enamine nitrogen attacks a carbonyl group.

    • A final dehydration step, driven by the acidic conditions and heat, yields the aromatic pyrrole ring.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC), the mixture is poured into a large volume of ice water to precipitate the crude product.[11]

    • The solid is collected by vacuum filtration and washed thoroughly with water to remove zinc salts and acetic acid.

    • The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Mechanistic Rationale: The use of zinc dust in acetic acid is a classic method for the reduction of an oxime to an amine.[9] Preparing the highly reactive α-amino ketone in situ is crucial because these compounds are prone to self-condensation. The entire sequence is a powerful one-pot reaction that efficiently constructs the polysubstituted pyrrole core.

Section 4: Experimental Protocols for Characterization

To ensure data integrity and reproducibility, standardized characterization protocols are essential. The following workflows outline the steps for acquiring high-quality spectroscopic data.[5]

Characterization Workflow

G A Purified Solid Sample B Sample Prep: Dissolve 5-10 mg in 0.6 mL CDCl₃ A->B D Sample Prep: Prepare KBr pellet or Nujol mull A->D F Sample Prep: Dissolve ~1 mg/mL in MeOH/ACN A->F C NMR Analysis (¹H, ¹³C, 2D) B->C H Structural Confirmation C->H E IR Analysis D->E E->H G HRMS Analysis (ESI-TOF) F->G G->H

Caption: Workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Perform standard tuning and shimming procedures to optimize resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required to ensure all carbon signals, including quaternary carbons, are observed.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion and minimize fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. The measured mass should match the theoretical mass for C₁₂H₁₉NO₂ within a narrow error margin (typically < 5 ppm).

Conclusion

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a synthetically valuable building block whose utility is defined by its specific substitution pattern and the properties of its tert-butyl ester group. Its characterization via NMR, IR, and MS provides a clear and unambiguous spectroscopic fingerprint, which is crucial for quality control in any synthetic application. By comparing it with structural analogs, we have highlighted how modifications to the ester group or ring substituents can be strategically employed to tune the molecule's properties and reactivity. The provided protocols offer a robust framework for the synthesis and validation of this and similar pyrrole derivatives, empowering researchers to confidently incorporate this versatile scaffold into their drug discovery and development programs.

References

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Knorr Pyrrole Synthesis. Cambridge University Press. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • Study of Novel Pyrrole Derivatives. ResearchGate. [Link]

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis. [Link]

  • tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. PubChem. [Link]

  • 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Biological Activity of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and Its Analogs

In the dynamic landscape of drug discovery and development, the pyrrole scaffold stands out as a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the pyrrole scaffold stands out as a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the biological potential of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, a specific polysubstituted pyrrole derivative, against its structural analogs. While direct experimental data for this exact compound is limited in publicly available literature, this guide will extrapolate its potential activities based on the established structure-activity relationships (SAR) of closely related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic applications of this class of compounds and providing detailed experimental methodologies to facilitate further investigation.

The Pyrrole Core: A Versatile Pharmacophore

The five-membered aromatic pyrrole ring is a cornerstone in medicinal chemistry, celebrated for its ability to interact with various biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[3][4] The biological activity of pyrrole-containing molecules is intricately linked to the nature and position of substituents on the pyrrole ring, which influence the compound's electronic properties, lipophilicity, and steric interactions with target proteins.

Comparative Biological Activity of Pyrrole-2-Carboxylate Analogs

To understand the potential biological profile of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, we will examine the reported activities of its structural analogs, focusing on variations in the substitution pattern on the pyrrole ring and the nature of the ester group at the 2-position.

Antimicrobial Activity

Pyrrole derivatives have long been investigated for their potential as antimicrobial agents. The substitution pattern on the pyrrole ring plays a crucial role in determining the potency and spectrum of their activity.

One notable analog, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate , has demonstrated significant activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.7 µg/mL.[5] This activity is comparable to the first-line anti-TB drug ethambutol. The presence of the hydrazono moiety and the nitrobenzoyl group appears to be critical for its antimycobacterial effect.

Further studies on pyrrole-2-carboxamide derivatives have shown that substitutions on the pyrrole core can significantly impact antibacterial potency. For instance, a series of 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides were synthesized and evaluated for their antibacterial activity. Among them, compounds with specific substitutions on the amide nitrogen showed MIC values in the range of 6.05-6.25 µg/mL against Gram-negative bacteria.[2]

Based on these findings, it is plausible that tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate could serve as a scaffold for the development of novel antimicrobial agents. The three methyl groups on the pyrrole ring may influence its lipophilicity and interaction with bacterial targets. The bulky tert-butyl ester group could also modulate its pharmacokinetic properties.

Table 1: Antimicrobial Activity of Selected Pyrrole-2-Carboxylate Analogs

Compound/AnalogTarget OrganismActivity (MIC)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7 µg/mL[5]
1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide derivativesGram-negative bacteria6.05-6.25 µg/mL[2]
Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents, and its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.[1][4]

A study on a series of novel ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) revealed potent cytotoxic activities against several soft tissue cancer cell lines. Two compounds from this series, EAPC-20 and EAPC-24, significantly inhibited cancer cell proliferation by inhibiting tubulin polymerization and inducing a G2/M cell-cycle arrest.[6]

Another study focused on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives and found that some compounds exhibited significant antiproliferative activity against multiple human cancer cell lines.[7] These findings highlight the potential of the pyrrole-2-carboxylic acid core in developing new anticancer drugs.

The cytotoxic potential of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate would likely be influenced by the trimethyl substitution pattern, which could affect its binding to target proteins within cancer cells. The tert-butyl ester group may act as a prodrug moiety, being hydrolyzed intracellularly to release the active carboxylic acid. The evaluation of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides in breast cancer cell lines has shown that while they can suppress cancer cell growth, they are generally less potent than the parent compounds.[1]

Table 2: Anticancer Activity of Selected Pyrrole Analogs

Compound/AnalogCancer Cell Line(s)Activity (IC50)Mechanism of ActionReference
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24)SK-LMS-1, RD, GIST-T1, A-673, U-2 OSNot specifiedInhibition of tubulin polymerization, G2/M arrest[6]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesVarious human cancer cell linesVariesNot specified[7]
Pyrrolomycin CHCT-116, MCF70.8 µM, 1.5 µMNot specified[8]
Pyrrolomycin F-seriesHCT-116, MCF70.35 µM - 1.21 µMNot specified[8]
Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. A study on newly synthesized pyrrolo[2,3-d]pyrimidine derivatives showed promising anti-inflammatory activity in vivo, comparable to the standard drug ibuprofen.[9] The structure-activity relationship studies indicated that specific substitutions on the fused pyrrole-pyrimidine system were crucial for this activity.

The anti-inflammatory potential of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate remains to be explored. The alkyl substitution on the pyrrole ring could modulate its interaction with inflammatory targets such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole derivatives is highly dependent on their substitution patterns. Based on the available literature, we can infer the following SAR trends relevant to tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate:

  • Substitution on the Pyrrole Ring: The presence of alkyl groups, such as methyl groups, can influence the lipophilicity and steric bulk of the molecule, which in turn affects its ability to cross cell membranes and bind to target proteins. The specific arrangement of the three methyl groups at positions 3, 4, and 5 in the target compound is unique and warrants further investigation to understand its impact on activity.

  • The Ester Group at Position 2: The ester group at the 2-position is a common feature in many biologically active pyrroles. The nature of the alcohol component of the ester can influence the compound's solubility, stability, and potential to act as a prodrug. The bulky tert-butyl group in the target compound might confer increased stability against hydrolysis by esterases compared to smaller alkyl esters like ethyl or methyl esters. However, this could also impact the release of the active carboxylic acid if that is the intended mechanism of action.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and its analogs, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualization of Key Concepts

To visually represent the core concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Pyrrole Scaffold cluster_1 Biological Activities Pyrrole Ring Pyrrole Ring Antimicrobial Antimicrobial Pyrrole Ring->Antimicrobial Substituent Effects Anticancer Anticancer Pyrrole Ring->Anticancer SAR Anti-inflammatory Anti-inflammatory Pyrrole Ring->Anti-inflammatory Modulation Enzyme Inhibition Enzyme Inhibition Pyrrole Ring->Enzyme Inhibition Targeting

Caption: The versatile pyrrole scaffold as a basis for diverse biological activities.

G Start Seed Cancer Cells Treat Treat with Pyrrole Analog Start->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for determining the in vitro cytotoxicity of pyrrole analogs using the MTT assay.

Conclusion and Future Directions

While direct biological data for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is not yet available, this comparative guide provides a strong foundation for predicting its potential activities based on the extensive research conducted on its structural analogs. The trimethylated pyrrole core, combined with the bulky tert-butyl ester, presents an intriguing scaffold for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. Screening this compound against a panel of microbial strains and cancer cell lines, as well as in relevant enzyme and anti-inflammatory assays, will provide crucial data to validate the predictions made in this guide. Furthermore, comparative studies with its ethyl and methyl ester counterparts will elucidate the specific role of the tert-butyl group in modulating its biological activity and pharmacokinetic profile. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to develop novel and effective therapeutic agents based on the versatile pyrrole scaffold.

References

  • Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. PubMed. [Link]

  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[9][10][11]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Authentication of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Samples

For researchers, scientists, and drug development professionals, the certainty of a starting material's identity and purity is the bedrock of reproducible and reliable results. Tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the certainty of a starting material's identity and purity is the bedrock of reproducible and reliable results. Tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS No. 50634-31-6) is a valuable heterocyclic building block in chemical synthesis, particularly in the development of novel therapeutics and agrochemicals where the substituted pyrrole scaffold is a key pharmacophore.[1][2] The presence of isomeric impurities, unreacted starting materials, or degradation byproducts can significantly impact reaction yields, impurity profiles of subsequent steps, and the biological activity of final compounds.

This guide provides an in-depth, multi-faceted approach to the rigorous authentication of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate samples. We move beyond simple confirmation, advocating for an orthogonal analytical strategy. By combining data from structurally sensitive, mass-sensitive, and purity-sensitive techniques, we create a self-validating system that ensures the highest degree of confidence in your material.

The Imperative for Orthogonal Analysis

A single analytical technique provides only one perspective on a sample's integrity. For instance, while Mass Spectrometry can confirm the molecular weight, it may not distinguish between structural isomers. Similarly, a purity assessment by HPLC does not inherently confirm the structure of the main component. True authentication is achieved by integrating data from multiple, independent (orthogonal) methods. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide an unambiguous structural elucidation of an organic molecule. It probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), yielding precise information about the connectivity and chemical environment of every atom in the molecule.[3][4] For a molecule like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, NMR serves as the ultimate identity test.

Expected Spectral Features for a Pure Sample:

  • ¹H NMR (Proton NMR): This spectrum should account for all 19 protons in the structure.

    • tert-Butyl Group: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

    • Ring Methyl Groups (C3, C4, C5): Three distinct singlets, likely between δ 1.8-2.2 ppm, each integrating to 3 protons.

    • N-H Proton: A broad singlet, typically downfield (δ 7.5-8.5 ppm), which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): This spectrum should show all 12 unique carbon atoms.

    • Ester Carbonyl: A signal in the δ 160-165 ppm region.

    • Pyrrole Ring Carbons: Four signals in the aromatic/olefinic region (δ 110-140 ppm).

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28 ppm).

    • Ring Methyl Carbons: Three distinct signals in the aliphatic region (δ 10-15 ppm).

Trustworthiness through Self-Validation: The combination of chemical shifts, integration values (for ¹H), and the total number of signals provides a unique fingerprint. Any deviation, such as the presence of additional peaks, suggests impurities like residual solvents, starting materials from synthesis (e.g., Paal-Knorr synthesis reagents), or isomeric byproducts.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate all peaks and assign them to the corresponding protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (≥400 MHz Spectrometer) B->C D Fourier Transform & Phase Correction C->D E Calibrate, Integrate & Assign Signals D->E F Structural Confirmation & Impurity Check E->F

NMR analysis workflow for structural verification.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight for the analyte.[6] For authentication, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, distinguishing the target compound from others with the same nominal mass.

Expected Mass Spectral Data:

  • Molecular Formula: C₁₂H₁₉NO₂

  • Monoisotopic Mass: 209.14159 Da[7]

  • High-Resolution ESI-MS (Positive Mode): Expect to observe the protonated molecule, [M+H]⁺, at m/z 210.14887 . An experimentally determined mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental composition.

  • Electron Ionization (EI-MS): This "harder" ionization technique will show the molecular ion (M⁺) at m/z 209 and produce a characteristic fragmentation pattern. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺), providing further structural confirmation.[6]

Trustworthiness through Self-Validation: A sample that fails to produce an ion corresponding to the correct high-resolution mass is unequivocally not the target compound. The fragmentation pattern from EI-MS can further serve as a fingerprint to compare against a reference standard or library data.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via an HPLC system for separation prior to analysis.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire data using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Extract the mass of the most abundant ion and compare it to the theoretical mass of the protonated molecule. Calculate the mass error in parts-per-million (ppm).

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (1-10 µg/mL) B Inject/Infuse Sample A->B C Ionize (ESI+) B->C D Detect Ions (HRMS) C->D E Extract Mass of [M+H]⁺ Ion D->E F Compare to Theoretical Mass (<5 ppm error) E->F G Formula Confirmation F->G

HRMS analysis workflow for molecular formula confirmation.

High-Performance Liquid Chromatography (HPLC): The Ultimate Purity Arbiter

Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries.[8] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. By using a UV detector, we can quantify the relative amounts of the target compound and any impurities that possess a UV chromophore, which the pyrrole ring does.

Trustworthiness through Self-Validation: An HPLC chromatogram provides a visual representation of sample purity. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The area percentage of this peak is reported as the purity value. This method is crucial for detecting non-volatile impurities that may not be observable by other techniques like GC-MS.

Experimental Protocol: Reverse-Phase HPLC Purity Assessment
  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or a wavelength maximum determined by a UV scan).

  • Gradient Elution: Run a linear gradient to ensure separation of impurities with a wide range of polarities. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc Data Analysis A Prepare Solution (~1 mg/mL) B Inject onto C18 Column A->B C Elute with Gradient (H₂O/ACN) B->C D Detect with UV C->D E Integrate Peak Areas D->E F Calculate Area % E->F G Purity Determination F->G

HPLC analysis workflow for purity determination.

Data Synthesis and Final Authentication

The true power of this approach lies in the convergence of data. A sample can only be considered fully authenticated when all three techniques yield the expected results.

Data Summary Table: Comparison of Authentication Techniques

TechniquePrimary RoleInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Identity/StructureAtomic connectivity, chemical environment, structural fingerprint.Unambiguous structure confirmation.Less sensitive for quantifying minor impurities (<1%).
HRMS Identity/FormulaPrecise molecular weight, elemental composition.Extremely high mass accuracy, confirms formula.Does not distinguish isomers, not inherently quantitative.
HPLC-UV PurityPurity level (%), detection of non-volatile impurities.Highly quantitative for purity, excellent separation power.Does not provide structural information on its own.

Expected Results for an Authentic Sample

AnalysisParameterExpected Result
¹H NMR Key SignalsSinglets at ~1.5 (9H), ~1.8-2.2 (3x3H), and ~7.5-8.5 (1H).
HRMS (ESI+) [M+H]⁺m/z = 210.14887 (± 5 ppm)
HPLC Purity (Area %)>97% (A single major peak)
Physical Melting Point139-141 °C[9]

Final Verdict: An authenticated sample of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate will have an NMR spectrum that perfectly matches the proposed structure, a high-resolution mass that confirms its elemental formula, and an HPLC chromatogram that demonstrates high purity. This rigorous, multi-technique validation provides the highest level of confidence, ensuring the integrity of your research and development endeavors.

References

  • Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl 1H-pyrrole-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) . Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Pyrrole . Wikipedia. [Link]

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  • Pyrrol(5 Member Heterocyclic Compound)SYNTHESIS & REACTION . YouTube. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative . OAText. [Link]

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  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents . [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . National Institutes of Health (NIH). [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole . ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Isomeric Purity of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the seemingly minute deta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the seemingly minute detail of isomeric purity can cast a long shadow on the safety, efficacy, and manufacturability of a drug substance. Isomers, molecules with identical molecular formulas but different structural arrangements, can exhibit vastly different pharmacological and toxicological profiles.[1] For active pharmaceutical ingredients (APIs), the presence of an undesired isomer is a critical quality attribute that is strictly regulated.[2] This guide focuses on tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, a polysubstituted pyrrole that serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[3] The isomeric purity of this intermediate is paramount, as any isomeric impurities introduced at this stage can be carried through the synthetic route, leading to a final API that is difficult to purify and may pose safety risks.

This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. We will explore the potential regioisomeric impurities arising from common synthetic routes and present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for their effective separation and quantification. Furthermore, we will compare the analytical considerations for the title compound with its ethyl and methyl ester analogues, providing a broader context for researchers in their selection of starting materials. All methodologies are presented with the rigor of established validation principles as outlined in the ICH Q2(R1) guideline.[4][5]

Potential Isomeric Impurities: A Consequence of Synthesis

The synthesis of polysubstituted pyrroles often relies on classical methods such as the Knorr or Paal-Knorr synthesis.[6][7][8] These methods, while effective, can sometimes lead to the formation of regioisomers, especially when using unsymmetrical starting materials. In the case of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, the desired isomer has a specific substitution pattern. However, side reactions can lead to the formation of other regioisomers, such as those depicted below. The differentiation and quantification of these potential impurities are the primary focus of our analytical investigation.

Target Compound and Potential Regioisomeric Impurities:

  • Target: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

  • Potential Isomer A: tert-Butyl 2,3,4-trimethyl-1H-pyrrole-5-carboxylate

  • Potential Isomer B: tert-Butyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the robust assessment of isomeric purity. Here, we compare three orthogonal methods: HPLC, GC-MS, and ¹H NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their polarity. For isomeric pyrrole derivatives, subtle differences in their structure can lead to differences in their interaction with the stationary phase, enabling separation.

Experimental Rationale: A C18 stationary phase is chosen for its broad applicability in separating moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. The acidic modifier helps to suppress the ionization of any residual acidic or basic functionalities, leading to more consistent retention times.

Illustrative HPLC Data:

CompoundExpected Retention Time (min)
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate12.5
tert-Butyl 2,3,4-trimethyl-1H-pyrrole-5-carboxylate11.8
tert-Butyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate13.2
Ethyl 3,4,5-trimethyl-2-pyrrolecarboxylate10.9
Methyl 3,4,5-trimethyl-2-pyrrolecarboxylate9.7

Detailed Experimental Protocol: HPLC Method for Isomeric Purity

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 50% B

      • 18.1-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Workflow for HPLC Isomeric Purity Analysis

Caption: Workflow for HPLC analysis of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For volatile and thermally stable compounds like the tert-butyl pyrrolecarboxylate and its isomers, GC-MS is an excellent tool for both separation and structural elucidation based on fragmentation patterns.

Experimental Rationale: A non-polar capillary column (e.g., DB-5ms) is chosen to separate the isomers based on their boiling points and subtle differences in their interactions with the stationary phase. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for identifying the different isomers. The fragmentation of the tert-butyl ester group is a key diagnostic feature.

Illustrative GC-MS Data:

CompoundExpected Retention Time (min)Key Fragment Ions (m/z)
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate15.2209 (M+), 153 (M-C₄H₈), 136, 108
tert-Butyl 2,3,4-trimethyl-1H-pyrrole-5-carboxylate14.9209 (M+), 153 (M-C₄H₈), 136, 108
tert-Butyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate15.5209 (M+), 153 (M-C₄H₈), 136, 108
Ethyl 3,4,5-trimethyl-2-pyrrolecarboxylate13.8181 (M+), 136 (M-OC₂H₅), 108
Methyl 3,4,5-trimethyl-2-pyrrolecarboxylate12.9167 (M+), 136 (M-OCH₃), 108

Detailed Experimental Protocol: GC-MS Method for Isomer Identification

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the sample in dichloromethane.

Workflow for GC-MS Isomer Identification

Caption: Workflow for GC-MS analysis of isomeric impurities.

¹H NMR Spectroscopy: Unambiguous Structure Elucidation and Quantification

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For isomeric compounds, the chemical shifts and coupling patterns of the protons on the pyrrole ring and the methyl substituents can be used for unambiguous identification and quantification.[9]

Experimental Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The distinct chemical shifts of the methyl groups and the pyrrole NH proton for each isomer allow for their differentiation. Quantitative NMR (qNMR) can be performed by integrating the signals corresponding to each isomer and comparing them to an internal standard.[6][10]

Illustrative ¹H NMR Data (in CDCl₃):

CompoundExpected Chemical Shifts (δ, ppm) of Methyl Groups
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate~2.1 (3-Me), ~2.2 (4-Me), ~2.3 (5-Me)
tert-Butyl 2,3,4-trimethyl-1H-pyrrole-5-carboxylate~2.4 (2-Me), ~2.0 (3-Me), ~2.1 (4-Me)
tert-Butyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate~2.3 (2-Me), ~2.1 (3-Me), ~2.5 (5-Me)

Detailed Experimental Protocol: ¹H NMR for Isomer Analysis

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

    • For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative measurements.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the unique protons of each isomer and the internal standard.

Logical Relationship of Isomer Differentiation by ¹H NMR

NMR_Differentiation cluster_isomers Isomeric Mixture cluster_nmr ¹H NMR Spectrum cluster_analysis Analysis Target Target Isomer Signals Unique Signal Sets Target->Signals produces IsomerA Isomer A IsomerA->Signals produces IsomerB Isomer B IsomerB->Signals produces ChemicalShift Chemical Shift Differences Signals->ChemicalShift leads to Integration Signal Integration (Quantification) Signals->Integration allows for Identification Identification ChemicalShift->Identification Purity Purity Integration->Purity

Caption: Differentiating isomers using ¹H NMR spectroscopy.

Comparison with Alternative Ester Analogues

The choice of the ester protecting group can influence not only the synthetic strategy but also the analytical profile of the intermediate. Here, we compare the tert-butyl ester with its ethyl and methyl analogues.

Featuretert-Butyl EsterEthyl EsterMethyl Ester
Relative Polarity Least PolarModerately PolarMost Polar
HPLC Retention (RP-HPLC) LongestIntermediateShortest
GC Volatility Less VolatileMore VolatileMost Volatile
MS Fragmentation (EI) Characteristic loss of isobutylene (56 Da)Characteristic loss of ethylene (28 Da)Characteristic loss of a methyl radical (15 Da)
¹H NMR Signature Singlet at ~1.5 ppm (9H)Quartet at ~4.2 ppm (2H), Triplet at ~1.3 ppm (3H)Singlet at ~3.7 ppm (3H)
Chemical Stability Stable to base, labile to acid[11]Moderately stable to base and acidLess stable to base and acid

The distinct analytical properties of these esters can be leveraged for their separation and identification. The choice of ester will depend on the specific requirements of the synthetic route and the desired purification strategy.

Conclusion: A Multi-faceted Approach to Ensuring Isomeric Purity

Ensuring the isomeric purity of pharmaceutical intermediates like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a non-negotiable aspect of drug development. A comprehensive analytical strategy employing orthogonal techniques is the most robust approach.

  • HPLC serves as the primary tool for routine purity assessment and quantification due to its high precision and resolving power.

  • GC-MS provides an invaluable method for the confirmation of identity and the elucidation of isomeric structures through their unique fragmentation patterns.

  • ¹H NMR offers an unambiguous method for structural confirmation and can be employed for accurate quantitative analysis (qNMR).

By understanding the potential for isomeric impurity formation during synthesis and by applying these validated analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of their intermediates, ultimately contributing to the development of safer and more effective medicines. The principles and protocols outlined in this guide provide a solid foundation for the rigorous control of isomeric purity in this important class of pharmaceutical building blocks.

References

  • European Medicines Agency. ICH guideline Q3A (R2) on impurities in new drug substances. 2006. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. 2005. Available from: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. Available from: [Link]

  • G. A. Thakur, et al. A review of drug isomerism and its significance. Int J App Basic Med Res. 2013;3(1):16-18.
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  • ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • Pauli, G. F., et al. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. J.
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  • Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxyl
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Validation

Validation of analytical methods for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

An In-Depth Technical Guide to the Analytical Validation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Validation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods for pharmaceutical intermediates like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is not merely a regulatory formality; it is the bedrock of robust and reproducible drug development.[1] The quality of the final active pharmaceutical ingredient (API) is often predetermined by the purity and characterization of its preceding intermediates.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

The subject of our analysis, tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CAS Number: 50634-31-6), is a substituted pyrrole derivative that may be used in various chemical syntheses. Its molecular structure, featuring a bulky tert-butyl ester group and multiple methyl substitutions on the pyrrole ring, presents unique analytical challenges that necessitate a multi-faceted validation approach.

A Comparative Overview of Analytical Techniques

The choice of an analytical method is pivotal for accurate purity and impurity profiling.[2] For tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each of these methods offers distinct advantages and is suited for different aspects of analytical validation, from routine purity checks to in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often considered the gold standard for the analysis of pharmaceutical compounds due to its precision and versatility in separating complex mixtures.[2] For a non-volatile compound like tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The rationale for choosing RP-HPLC lies in its ability to resolve the main compound from potential process-related impurities and degradation products.[3][4] The validation of an HPLC method must adhere to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

Key Validation Parameters for HPLC Analysis:

ParameterAcceptance CriteriaRationale and Justification
Specificity The analyte peak should be free of interference from placebo, impurities, and degradation products.[7][8]Ensures that the method accurately measures only the intended analyte. This is typically assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[4][9]
Linearity A linear relationship between concentration and detector response, with a correlation coefficient (r²) ≥ 0.999.[7]Demonstrates that the method provides results that are directly proportional to the concentration of the analyte in the sample.[5][8]
Accuracy Percent recovery of spiked analyte should be within 98.0% to 102.0%.[8]Establishes the closeness of the test results to the true value.[5][6]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2%.[7]Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][8]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determines the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[5][8]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[8]Provides an indication of the method's reliability during normal usage.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

While HPLC is ideal for non-volatile compounds, GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, such as residual solvents or starting materials.[2] The compound itself can also be analyzed by GC-MS, likely after derivatization to increase its volatility, though direct analysis may be possible depending on its thermal stability.[11]

The key advantage of GC-MS is the high specificity provided by the mass spectrometer, which allows for the identification of unknown impurities by comparing their mass spectra to library databases.[12][13][14]

Key Considerations for GC-MS Analysis:

  • Sample Preparation: For the analysis of the main compound, derivatization (e.g., silylation) might be necessary to improve thermal stability and chromatographic performance.[11]

  • Injector and Column Selection: A split/splitless injector is commonly used. The choice of capillary column (e.g., a nonpolar Rxi-5ms) is critical for achieving good separation.[13]

  • Mass Spectrometry Detection: Electron ionization (EI) is typically used for generating mass spectra, which can be used for library matching and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and the characterization of any unknown impurities.[15][16] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.[17][18]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the pyrrole ring protons are sensitive to the substituents present.[19][20]

  • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of the pyrrole ring carbons can be predicted based on substituent effects.[17]

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced techniques are used to establish the connectivity between protons and carbons, providing definitive structural proof.

While NMR is not typically used for routine quantitative analysis due to lower sensitivity compared to chromatographic methods, it is unparalleled for qualitative analysis and structural verification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.

Protocol 1: RP-HPLC Method for Purity Determination and Assay

This method is designed for the quantitative determination of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and the separation of potential impurities.

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0, 0.02 M) (50:50, v/v)[3][21]

  • Flow Rate: 1.0 mL/min[3][21]

  • Column Temperature: 30 °C[3][21]

  • Detection Wavelength: 225 nm[3][21]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

4. Analysis:

  • Inject the blank (mobile phase), followed by the working standard solution and the sample solution.

  • Calculate the percentage purity or assay of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate in the sample by comparing the peak area of the analyte in the sample solution to that in the working standard solution.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Standard->Inject Dissolve_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for the RP-HPLC analysis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

This method is suitable for a non-targeted screening of potential volatile and semi-volatile impurities.

1. GC-MS Conditions:

  • Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/splitless, 250 °C, split ratio 20:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

2. Sample Preparation:

  • Accurately weigh about 50 mg of the test sample into a GC vial.

  • Add 1.0 mL of a suitable solvent (e.g., acetonitrile or dichloromethane) and vortex to dissolve.[12]

3. Analysis:

  • Inject 1 µL of the sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Test Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Identify Identify Impurities Library_Search->Identify Report Report Identify->Report

Caption: Workflow for the GC-MS screening of volatile impurities.

Conclusion

The validation of analytical methods for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate requires a comprehensive approach that leverages the strengths of multiple analytical techniques. RP-HPLC stands out as the primary method for routine purity testing and assay, providing robust and reliable quantitative data. GC-MS is an essential complementary technique for the identification of volatile and semi-volatile impurities, while NMR spectroscopy offers definitive structural confirmation. By implementing and validating these methods according to established guidelines, researchers and drug developers can ensure the quality and consistency of this important chemical intermediate, thereby de-risking the downstream development of the final API. The protocols and comparative data presented in this guide serve as a robust framework for establishing a scientifically sound analytical control strategy.

References

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]

  • Graino, S. G., et al. (2018). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. Molecules, 23(7), 1774. [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 133-139. [Link]

  • Tulshiram, D. G., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1733-1739. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Martínez, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 594. [Link]

  • Kretzschmar, H. J., et al. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Journal of Chromatography A, 1467, 246-254. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Google Patents. (n.d.).
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Methods, 4(2), 39-53. [Link]

  • Vladimirova, S., & Bijev, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. [Link]

  • Kretzschmar, H. J., et al. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. HZDR. [Link]

  • ResearchGate. (n.d.). ¹H NMR analysis of pyrrole H/D exchange. ¹H NMR spectra of pyrrole in D₂O when incubated with (reaction) and without (ctrl) PA0254 UbiX. [Link]

  • Birkemeyer, C. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

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  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

This document provides a detailed protocol for the safe and compliant disposal of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. As a substituted pyrrole derivative, this compound requires careful handling based on the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. As a substituted pyrrole derivative, this compound requires careful handling based on the known hazards of its chemical class. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect both laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a culture of safety and responsibility.

Hazard Assessment and Chemical Profile

While specific toxicological data for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is not extensively published, a robust safety profile can be constructed by examining the known hazards of structurally similar pyrrole derivatives. The precautionary principle dictates that this compound should be handled as hazardous until proven otherwise.

The primary hazards associated with this class of chemicals include flammability, acute toxicity if ingested, skin and eye irritation, and potential for respiratory irritation.[1] Furthermore, many pyrrole derivatives are classified as harmful or toxic to aquatic life with long-lasting effects, making environmental containment a critical aspect of disposal.[1][2]

Table 1: Hazard Profile of Structurally Related Pyrrole Carboxylates

Hazard ClassificationDescriptionSupporting Sources
Flammability Combustible or flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1]
Acute Oral Toxicity Toxic if swallowed.[1][1]
Skin Corrosion/Irritation Causes skin irritation.[1][1][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][1][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dusts or vapors.[1][1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][1][2]

This hazard profile mandates that tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate be treated as a hazardous waste, subject to the stringent disposal regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is directly linked to the hazards identified above.

  • Eye Protection: Wear chemical safety goggles and a face shield. This is crucial to prevent serious eye irritation or damage from splashes.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A lab coat or chemically resistant apron is required to protect against skin contact and irritation.[7]

  • Respiratory Protection: All handling of the compound, especially if it is a powder or if vapors are likely to be generated, must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[7]

Waste Segregation & Containment Protocol

Proper containment is the first step in the disposal process. The objective is to prevent the release of the chemical into the environment and to ensure the safety of personnel who will handle the waste downstream.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][8] The container must have a secure, leak-proof screw-on cap.[8]

  • Label the Container: Immediately label the waste container using an official hazardous waste tag.[5] The label must include:

    • The full chemical name: "tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate" (no abbreviations).[5]

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Segregate Waste Streams: Do NOT mix this waste with other chemical waste streams unless compatibility has been verified. Pyrrole derivatives can be incompatible with strong oxidizing agents, acids, and bases.[9] Incompatible materials can cause dangerous chemical reactions.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8] Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[8]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be away from ignition sources and common traffic paths.

Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Protocol for Minor Spills (in a Chemical Fume Hood):

  • Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Residue: Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform the laboratory supervisor and consult your institution's Chemical Hygiene Plan (CHP).[11]

For major spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway

The disposal of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is governed by federal and state regulations and must not be discharged into the sewer system or disposed of in regular trash.[5][12] The final disposal must be handled by a licensed professional waste disposal service.[13]

The following flowchart outlines the decision-making and operational workflow for compliant disposal.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage (Satellite Accumulation Area) cluster_2 Final Disposal start Waste Generated (tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate) container Select & Label Compatible Waste Container start->container segregate Segregate from Incompatible Wastes container->segregate collect Collect Waste in Hood Keep Container Closed segregate->collect store Store in Designated SAA Away from Ignition Sources collect->store inspect Weekly Inspection for Leaks & Proper Labeling store->inspect log Maintain Accumulation Log inspect->log pickup_request Container Full or Accumulation Time Limit Reached log->pickup_request ehs_pickup Arrange Pickup by EHS or Licensed Waste Vendor pickup_request->ehs_pickup transport Transport to a Certified TSDF* ehs_pickup->transport final_disposal Final Disposal via Incineration or other EPA-Approved Method transport->final_disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate.

Regulatory Framework

Adherence to this guide ensures compliance with key federal regulations designed to protect laboratory workers and the public.

  • OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires employers to develop a Chemical Hygiene Plan (CHP).[4][11] This disposal guide should be incorporated into your institution's CHP. The CHP mandates employee training, exposure monitoring, and the provision of PPE.[14]

  • EPA 40 CFR Parts 260-273: These regulations, under the Resource Conservation and Recovery Act (RCRA), establish the framework for managing hazardous waste from "cradle to grave."[5] Treating this compound as a hazardous waste ensures compliance with RCRA's stringent requirements for containment, labeling, and disposal.[15]

By integrating these procedural steps and understanding the scientific rationale behind them, laboratories can ensure the safe and responsible management of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate waste, fostering a culture of safety and environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2024, April 21). Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

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